3,4-Dihydro Naratriptan
描述
Structure
3D Structure
属性
IUPAC Name |
N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMSESNMYEKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153336 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121679-20-7 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIDEHYDRONARATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 3,4-Dihydro Naratriptan (CAS: 121679-20-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3,4-Dihydro Naratriptan (B1676958), a significant related compound and impurity in the synthesis of the anti-migraine drug Naratriptan.[1][2] Identified by the CAS number 121679-20-7, this compound is also known as Naratriptan Impurity B.[3][4] This guide covers its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its pharmacological context as a serotonin (B10506) 5-HT1 receptor agonist.[5] All data is presented in a structured format with visualizations to aid in understanding experimental workflows and biological pathways.
Physicochemical Properties
3,4-Dihydro Naratriptan is a heterocyclic compound classified as an indole (B1671886) derivative.[2] Its core structure is closely related to Naratriptan, differing by the presence of a double bond in the tetrahydropyridine (B1245486) ring. It is typically available as a crystalline solid for research purposes.[3][6]
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | [4][7] |
| Synonyms | Naratriptan Impurity B, 3,4-Didehydro Naratriptan | [1][3][7] |
| CAS Number | 121679-20-7 | [1][5][8] |
| Molecular Formula | C₁₇H₂₃N₃O₂S | [2][9][10] |
| Molecular Weight | 333.45 g/mol | [2][9][11] |
| Appearance | Crystalline Solid | [3][6] |
| Purity | Typically ≥95% (by HPLC) | [1][2][7] |
| UV/Vis. (λmax) | 228, 260, 285 nm | [1][3][6] |
| Storage | -20°C (Long-term) | [3][6] |
| Stability | ≥ 4 years (at -20°C) |[1][3] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~10 mg/mL | [1][3][6] |
| DMF | ~10 mg/mL | [1][3][6] |
| Ethanol (B145695) | ~0.1 mg/mL | [1][3][6] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][3][6] |
| Aqueous Buffers | Sparingly soluble |[3] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported synthetic route where this compound is formed from the condensation of an indole derivative with N-methyl-4-piperidone.[9]
Objective: To synthesize this compound (VIII) via base-catalyzed condensation.
Materials:
-
N-Methyl-1H-indole-5-ethanesulfonamide derivative (Compound VII)
-
N-Methyl-4-piperidone
-
Potassium Hydroxide (B78521) (KOH)
-
Ethanol (EtOH)
-
Methanol (B129727) (MeOH)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Compound (VII) (1.0 eq), N-Methyl-4-piperidone (2.5 eq), and potassium hydroxide (2.5 eq) in ethanol.[9]
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours with continuous stirring.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After completion, cool the reaction mixture to 20°C. Slowly pour the mixture into chilled deionized water (approx. 30 volumes) at 10-15°C to precipitate the crude product.[9]
-
Isolation: Stir the resulting slurry for one hour to ensure complete precipitation. Filter the solid product using a Buchner funnel.[9]
-
Washing: Wash the isolated solid residue with deionized water until the pH of the filtrate is neutral (pH 7-8). Follow with a wash using chilled ethanol to remove residual impurities.[9] This yields the crude Compound (VIII), this compound.
-
Purification (Recrystallization): Transfer the crude product to a new flask and add methanol (approx. 30 volumes).[9] Heat the mixture to reflux for one hour until a clear solution is obtained.[9]
-
Hot Filtration: Filter the hot solution through a pad of hyflow or celite to remove any insoluble matter.[9]
-
Crystallization: Partially distill the solvent from the filtrate to concentrate the solution. Cool the remaining mixture to 10°C to induce crystallization.[9]
-
Final Isolation: Filter the purified crystals, wash with a small amount of chilled methanol, and dry under vacuum to yield pure this compound.[9]
Analytical Methodology: HPLC
As an impurity of Naratriptan, the analytical methods for the parent drug are suitable for the detection and quantification of this compound. The following is a representative HPLC method adapted from the USP monograph for Naratriptan Hydrochloride chromatographic purity.[12]
Objective: To determine the purity of a this compound sample and quantify it relative to other impurities.
Instrumentation & Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: L1 packing (C18), 4.6-mm × 15-cm; 4-µm particle size.[12]
-
Monobasic ammonium (B1175870) phosphate (B84403), phosphoric acid, acetonitrile (B52724) (HPLC grade).
-
Sample of this compound.
Chromatographic Conditions:
-
Mobile Phase: Gradient elution using Solution A and Solution B.[12]
-
Flow Rate: 1.5 mL/minute.[12]
-
Column Temperature: 40°C.[12]
-
Detector Wavelength: 225 nm.[12]
-
Injection Volume: 10 µL.
Procedure:
-
Solution Preparation:
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the Test Solution into the chromatograph.
-
Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of all related compounds.
-
Analysis: Identify the peak corresponding to this compound. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
Pharmacological Profile
Mechanism of Action
This compound is described as a serotonin 5-HT1-receptor agonist that exhibits selective vasoconstrictor activity.[5] Its pharmacology is directly related to its parent compound, Naratriptan, which is a selective agonist for 5-HT₁B and 5-HT₁D receptor subtypes.[13][14] The therapeutic effect of triptans in treating migraine is attributed to three primary actions:
-
Cranial Vasoconstriction: Agonism at vascular 5-HT₁B receptors on dilated intracranial blood vessels leads to their constriction, counteracting the painful vasodilation associated with migraine.[13]
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT₁D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), reducing neurogenic inflammation.[13][15]
-
Inhibition of Nociceptive Transmission: Agonism at 5-HT₁B/₁D receptors in the brainstem trigeminal nucleus caudalis can suppress the transmission of pain signals from the trigeminovascular system.[13][15]
As a closely related structure, this compound is postulated to share this mechanism, although its specific affinity and potency for 5-HT₁B/₁D receptors may differ from that of Naratriptan.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 121679-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. 3,4-Didehydro Naratriptan (Naratriptan Impurity B) | CAS 121679-20-7 | LGC Standards [lgcstandards.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. This compound (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]
- 10. allmpus.com [allmpus.com]
- 11. anaxlab.com [anaxlab.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3,4-Dihydro Naratriptan Molecular Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular formula of 3,4-Dihydro Naratriptan (B1676958), a known impurity and metabolite of Naratriptan. This document outlines the core chemical properties, comparative data, and the structural relationship between Naratriptan and its dihydro derivative.
Core Molecular Data
The molecular formula for Naratriptan is C17H25N3O2S.[1][2][3][4] This formula accounts for all atoms present in the molecule, which is a selective serotonin (B10506) 5-HT1 receptor agonist used in the treatment of migraine headaches.[1] In contrast, 3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B, has a molecular formula of C17H23N3O2S.[5][6][7][8][9]
The key difference between these two molecules lies in the number of hydrogen atoms. The "dihydro" prefix in this compound indicates the addition of two hydrogen atoms to the parent molecule, resulting in the saturation of a double bond. This structural modification leads to a decrease of two hydrogen atoms in the molecular formula compared to Naratriptan.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for both Naratriptan and this compound.
| Property | Naratriptan | This compound |
| Molecular Formula | C17H25N3O2S | C17H23N3O2S |
| Molar Mass | 335.47 g·mol−1 | 333.4 g/mol |
Structural Relationship and Transformation
The conversion of Naratriptan to this compound involves a reduction reaction. Specifically, the piperidine (B6355638) ring of Naratriptan undergoes hydrogenation at the 3 and 4 positions, eliminating a double bond and resulting in the formation of this compound. This transformation is a critical consideration in the synthesis and purification processes of Naratriptan, as this compound is a common impurity.
Experimental Protocols
The identification and quantification of this compound as an impurity in Naratriptan synthesis are typically performed using High-Performance Liquid Chromatography (HPLC). A standard experimental protocol would involve:
-
Sample Preparation: A known concentration of the Naratriptan sample is dissolved in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A mobile phase gradient consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to separate the components.
-
Detection: A UV detector is used to monitor the elution of the compounds. Naratriptan and this compound will have distinct retention times, allowing for their separation and quantification.
-
Quantification: The peak areas of Naratriptan and this compound are compared to those of certified reference standards to determine the concentration of the impurity.
This in-depth guide provides a comprehensive overview of the molecular formula of this compound and its relationship to the parent compound, Naratriptan. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
- 1. Naratriptan - Wikipedia [en.wikipedia.org]
- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. naratriptan [drugcentral.org]
- 4. chemigran.com [chemigran.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Whitepaper: 3,4-Dihydro Naratriptan
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of 3,4-Dihydro Naratriptan (B1676958), identified as a significant impurity in the synthesis of the anti-migraine drug Naratriptan. The paper covers its physicochemical properties, formation, and analytical characterization. Furthermore, it discusses the pharmacological context of the parent compound, Naratriptan, by detailing its interaction with serotonin (B10506) receptor signaling pathways. This guide is intended to serve as a comprehensive resource for professionals engaged in the research, development, and quality control of Naratriptan and related compounds.
Introduction
3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B, is a molecule of interest in the pharmaceutical industry due to its formation during the manufacturing process of Naratriptan.[1] Naratriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting 5-HT1B and 5-HT1D receptor subtypes, and is used for the acute treatment of migraine attacks.[2][3] The presence of impurities such as this compound is critically monitored to ensure the safety and efficacy of the final drug product. Understanding the properties, formation, and analysis of this compound is therefore essential for drug development and quality assurance. This whitepaper provides a consolidated technical guide on this compound, including its molecular characteristics, a representative analytical workflow, and the relevant pharmacological pathway of its parent compound.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined through various analytical techniques. These quantitative data are summarized in the table below for clarity and ease of reference.
| Property | Value | Source |
| Molecular Weight | 333.45 g/mol | [4][5][6][7][8] |
| Molecular Formula | C₁₇H₂₃N₃O₂S | [1][7][8] |
| CAS Number | 121679-20-7 | [1][7][8] |
| Synonyms | Naratriptan Impurity B | [1] |
| Formal Name | N-methyl-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-ethanesulfonamide | [1] |
Formation and Synthesis Context
This compound is primarily known as an impurity that can arise during the synthesis of Naratriptan.[1] One of the synthetic routes for Naratriptan involves a catalytic hydrogenation step.[6] It is plausible that under certain reaction conditions, incomplete hydrogenation or side reactions could lead to the formation of the 3,4-dihydro derivative.
A published synthesis method for this compound involves the reaction of specific precursor compounds in ethanol, followed by refluxing. The process includes quenching the reaction in chilled water, followed by washing and filtration to isolate the compound.[7]
Below is a logical workflow illustrating the general process of Naratriptan synthesis and the point at which impurity analysis, such as for this compound, is crucial.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Naratriptan Monograph for Professionals - Drugs.com [drugs.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]
- 8. This compound (Naratriptan Impurity B) - CAS - 121679-20-7 | Axios Research [axios-research.com]
An In-Depth Technical Guide on the Core Mechanism of Action of 3,4-Dihydro Naratriptan
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3,4-Dihydro Naratriptan is primarily documented as a process impurity in the synthesis of Naratriptan (also known as Naratriptan Impurity B). As such, there is a significant lack of direct pharmacological studies and quantitative data specifically characterizing its mechanism of action. The following technical guide is therefore based on the well-established pharmacology of Naratriptan, its parent compound. Due to their close structural similarity, it is scientifically reasonable to infer that this compound shares a comparable mechanism of action. This document will clearly delineate when the data pertains to Naratriptan.
Introduction
This compound is a close structural analog of Naratriptan, a second-generation triptan medication used for the acute treatment of migraine headaches. While this compound is primarily of interest in the context of pharmaceutical manufacturing and quality control, its structural relationship with Naratriptan suggests it likely interacts with the serotonergic system. Limited information suggests that this compound is a serotonin (B10506) 5-HT1 receptor agonist and exhibits selective vasoconstrictor activity, properties that are central to the therapeutic effect of Naratriptan in migraine management. This guide provides a detailed overview of the presumed mechanism of action of this compound, based on the extensive research conducted on Naratriptan.
Core Mechanism of Action: Serotonin 5-HT1B/1D Receptor Agonism
The primary mechanism of action of Naratriptan, and presumably this compound, is its potent and selective agonist activity at serotonin receptors 5-HT1B and 5-HT1D.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). The therapeutic efficacy in migraine is believed to stem from three key pharmacological effects mediated by the activation of these receptors:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels leads to the constriction of dilated cerebral arteries, a key feature of the headache phase of a migraine.[3]
-
Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A.[4][5] This action helps to reduce neurogenic inflammation in the dura mater.
-
Inhibition of Nociceptive Transmission: Activation of 5-HT1B/1D receptors in the brainstem, specifically in the trigeminal nucleus caudalis, is thought to inhibit the transmission of pain signals from the trigeminovascular system to higher brain centers.
Signaling Pathway
Upon binding of an agonist like Naratriptan, the 5-HT1B/1D receptors undergo a conformational change, leading to the activation of the associated Gi/o protein. This initiates a downstream signaling cascade characterized by:
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also involves the inhibition of voltage-gated calcium channels, which reduces calcium influx.
The net effect of this signaling cascade in neurons is inhibitory, leading to a reduction in neuronal firing and neurotransmitter release.
Quantitative Pharmacological Data (Naratriptan)
The following tables summarize the available quantitative data on the binding affinity and functional activity of Naratriptan at various receptors and in different functional assays.
Table 1: Receptor Binding Affinity of Naratriptan
| Receptor Subtype | Species | pKi | Reference |
| 5-HT1B | Human | 8.7 ± 0.03 | [1] |
| 5-HT1D | Human | 8.3 ± 0.1 | [1] |
| 5-HT1F | Human | High Affinity | [7][8] |
| 5-HT1A | Human | Weak Affinity | [2] |
| 5-HT5A | Human | Weak Affinity | [2] |
| 5-HT7 | Human | Weak Affinity | [2] |
| 5-HT2, 5-HT3, 5-HT4 | Human | No Significant Affinity | [2] |
| Adrenergic (α1, α2, β) | - | No Significant Affinity | [2] |
| Dopaminergic (D1, D2) | - | No Significant Affinity | [2] |
| Muscarinic | - | No Significant Affinity | [2] |
| Benzodiazepine | - | No Significant Affinity | [2] |
Table 2: Functional Activity of Naratriptan
| Assay | Tissue/System | Species | EC50 (µM) | pEC50 | Reference |
| Arterial Contraction | Dog | Basilar Artery | 0.11 | 6.96 | [1] |
| Arterial Contraction | Dog | Middle Cerebral Artery | 0.07 | 7.15 | [1] |
| Arterial Contraction | Human | Coronary Artery | 0.17 | 6.77 | [1] |
| Inhibition of Neurogenic Plasma Protein Extravasation | Rat | Dura Mater | ID50 = 4.1 µg/kg (i.v.) | - | [1] |
| Vasoconstriction of Carotid Arterial Bed | Dog | - | CD50 = 19 ± 3 µg/kg (i.v.) | - | [1] |
Key Experimental Protocols (Based on Naratriptan Research)
The following sections describe the general methodologies used in key experiments to characterize the pharmacology of triptans like Naratriptan.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. Naratriptan: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of Calcitonin Gene-Related Peptide Function: A Promising Strategy for Treating Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Dihydro Naratriptan: A Pharmacological Profile of its Parent Compound, Naratriptan
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the pharmacological profile of 3,4-Dihydro Naratriptan. Extensive literature review reveals that this compound, also known as Naratriptan Impurity B, is an impurity formed during the synthesis of the anti-migraine drug, Naratriptan.[1][2][3][4][5][6] Currently, there is no publicly available pharmacological data for this compound itself.
Therefore, this document provides a comprehensive in-depth pharmacological profile of the active pharmaceutical ingredient (API), Naratriptan. Understanding the pharmacology of the parent compound is crucial for assessing the potential biological activity of its impurities. This guide summarizes the receptor binding affinity, functional activity, pharmacokinetics, and pharmacodynamics of Naratriptan, presenting quantitative data in structured tables and visualizing key pathways and workflows using the DOT language.
Introduction to Naratriptan and the Formation of this compound
Naratriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-HT) receptor agonists used for the acute treatment of migraine headaches.[7] Structurally, it is an indole (B1671886) derivative. During the synthesis of Naratriptan hydrochloride, process-related impurities can arise. One such impurity is this compound (Naratriptan Impurity B).[8] Detailed investigations have shown that this impurity can be carried over from intermediate steps or formed via acid-catalyzed dehydration of other process-related impurities.[8] Given that impurities can potentially have their own pharmacological effects, understanding the profile of the main compound is a critical first step.
Pharmacological Profile of Naratriptan
Mechanism of Action
Naratriptan is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[9] Its therapeutic effect in migraine is believed to be mediated by three key mechanisms:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).
-
Inhibition of Pain Signal Transmission: Naratriptan is thought to attenuate the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.
Receptor Binding Affinity
While specific Ki values for this compound are not available, the binding profile of Naratriptan is well-characterized.
| Receptor Subtype | Binding Affinity (pKi) |
| 5-HT1B | 8.7[9] |
| 5-HT1D | 8.3[9] |
Note: Higher pKi values indicate stronger binding affinity.
Pharmacokinetics
The pharmacokinetic profile of Naratriptan is summarized in the table below.
| Parameter | Value |
| Absorption | |
| Bioavailability | ~70% |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |
| Distribution | |
| Volume of Distribution (Vd) | 170 L |
| Plasma Protein Binding | 28-31% |
| Metabolism | |
| Primary Route | Hepatic, via various Cytochrome P450 enzymes |
| Elimination | |
| Half-life (t1/2) | 6 hours |
| Primary Route of Excretion | Urine (50% as unchanged drug, 30% as metabolites) |
Pharmacodynamics
The primary pharmacodynamic effect of Naratriptan is the selective vasoconstriction of cranial blood vessels. It has been shown to reduce carotid arterial blood flow with minimal impact on systemic blood pressure or peripheral resistance.
Experimental Protocols
Detailed experimental protocols for the characterization of triptans like Naratriptan typically involve the following methodologies. While specific protocols for this compound are not published, the following represents standard industry practice for the parent compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for specific receptor subtypes.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the human recombinant 5-HT receptor subtypes (e.g., 5-HT1B, 5-HT1D) are cultured and harvested. The cell membranes are isolated through a process of homogenization and centrifugation.
-
Assay Conditions: A specific radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors) is incubated with the prepared cell membranes in a suitable buffer.
-
Competition Binding: Increasing concentrations of the test compound (Naratriptan) are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Vasoconstriction Studies)
Objective: To assess the functional activity (agonist or antagonist) of a compound at a specific receptor.
General Protocol:
-
Tissue Preparation: Segments of isolated arteries (e.g., rabbit saphenous vein, which expresses 5-HT1B receptors) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: The arterial rings are connected to isometric force transducers to record changes in vascular tone.
-
Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of the test compound are added to the organ bath.
-
Data Analysis: The contractile response at each concentration is measured. A concentration-response curve is plotted, and the potency (EC50 - the concentration producing 50% of the maximal response) and intrinsic activity (Emax - the maximal response) are determined.
Visualizations
The following diagrams illustrate the key signaling pathway for Naratriptan and a typical experimental workflow for its pharmacological characterization.
Caption: Naratriptan's inhibitory effect on neuropeptide release.
Caption: General workflow for pharmacological characterization.
Conclusion
While the pharmacological profile of this compound remains uncharacterized in publicly available literature, a thorough understanding of its parent compound, Naratriptan, is essential for any risk assessment or further investigation. Naratriptan is a potent and selective 5-HT1B/1D receptor agonist with a well-defined pharmacokinetic and pharmacodynamic profile. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals, forming a critical foundation for the study of Naratriptan and its related substances. Further research would be required to isolate and pharmacologically characterize this compound to determine if it has any biological activity of its own.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]
- 3. This compound (Naratriptan Impurity B) - CAS - 121679-20-7 | Axios Research [axios-research.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. Naratriptan [chemicea.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
In-Depth Technical Guide: Serotonin Receptor Agonist Activity of 3,4-Dihydro Naratriptan
Overview of Naratriptan's Serotonin (B10506) Receptor Agonist Activity
Naratriptan (B1676958) is a second-generation triptan developed for the acute treatment of migraine headaches.[6][7] Its therapeutic efficacy is attributed to its potent and selective agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[8][9] Activation of these receptors is believed to alleviate migraine through three primary mechanisms:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of dilated intracranial blood vessels leads to their constriction.[10]
-
Inhibition of Neuropeptide Release: Stimulation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[10]
-
Inhibition of Nociceptive Transmission: Naratriptan can suppress neurotransmission within the trigeminal nucleus caudalis, a key relay center for craniofacial pain.[6][11]
Naratriptan exhibits a high degree of selectivity for the 5-HT1B and 5-HT1D receptor subtypes, with weaker affinity for the 5-HT1F and 5-HT1A receptors, and negligible interaction with other serotonin receptor subtypes.[8][12]
Quantitative Pharmacological Data for Naratriptan
The following tables summarize the binding affinities (pKi) and functional activities of Naratriptan at various human serotonin receptor subtypes.
Serotonin Receptor Binding Affinities of Naratriptan
| Receptor Subtype | pKi | Reference |
| 5-HT1A | 6.8 | [13] |
| 5-HT1B | 8.0 | [13] |
| 5-HT1D | 8.4 | [13] |
| 5-HT1E | <5.0 | [13] |
| 5-HT1F | 7.7 | [13] |
| 5-HT2A | 5.8 | [13] |
| 5-HT2C | <5.0 | [13] |
| 5-HT5A | 6.4 | [13] |
| 5-HT6 | <5.0 | [13] |
| 5-HT7 | 6.1 | [13] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Activity of Naratriptan at Serotonin Receptors
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the serotonin receptor agonist activity of compounds like Naratriptan.
Radioligand Binding Assay for 5-HT1D Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., Naratriptan) for the human 5-HT1D receptor.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant human 5-HT1D receptor.
-
Radioligand: [3H]-Sumatriptan or another suitable 5-HT1D radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Test Compound: Naratriptan or 3,4-Dihydro Naratriptan.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethylenimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for 5-HT1B/1D Receptor Agonism
This protocol describes a method to assess the functional agonist activity of a test compound by measuring its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing 5-HT1B or 5-HT1D receptors, which are Gi/o-coupled.
Materials:
-
Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT1B or 5-HT1D receptor.
-
Cell Culture Medium.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: Naratriptan or this compound.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate and grow to an appropriate confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with varying concentrations of the test compound in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the maximal inhibition (Emax) using non-linear regression analysis.
-
Visualizations
Signaling Pathway of 5-HT1B/1D Receptors
References
- 1. Naratriptan [chemicea.com]
- 2. Naratriptan Impurities [simsonpharma.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repub.eur.nl [repub.eur.nl]
- 11. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naratriptan has a selective inhibitory effect on trigeminovascular neurones at central 5-HT1A and 5-HT(1B/1D) receptors in the cat: implications for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acnp.org [acnp.org]
3,4-Dihydro Naratriptan: A Technical Guide for Migraine Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydro Naratriptan (B1676958), a significant process-related impurity of the established anti-migraine therapeutic, Naratriptan. While direct pharmacological data on 3,4-Dihydro Naratriptan is limited in publicly available literature, its structural similarity to Naratriptan suggests a comparable mechanism of action as a serotonin (B10506) 5-HT1 receptor agonist. This document will delve into the known synthesis of this compound, provide a detailed analysis of the pharmacology and signaling pathways of the parent compound, Naratriptan, and discuss the critical role of impurity profiling in drug development. The information presented is intended to serve as a foundational resource for researchers investigating triptan derivatives and for professionals involved in the chemistry, manufacturing, and control (CMC) of migraine therapeutics.
Introduction to this compound
This compound, also known as Naratriptan Impurity B, is a molecule of interest in the field of migraine research primarily due to its status as a key impurity in the synthesis of Naratriptan. Naratriptan is a second-generation triptan, a class of drugs that are selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonists used for the acute treatment of migraine headaches.[1] Given its structural relationship to Naratriptan, this compound is also classified as a serotonin 5-HT1 receptor agonist with potential selective vasoconstrictor activity.[2] Understanding the pharmacological profile of such impurities is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The presence of impurities in a pharmaceutical product can have unintended consequences, potentially altering the therapeutic effect or introducing toxicity. Therefore, regulatory bodies mandate the identification and characterization of any impurity present at a significant level. This guide will provide the available information on this compound to aid in its study and control.
Pharmacology and Mechanism of Action of Naratriptan (Parent Compound)
Due to the scarcity of specific pharmacological data for this compound, a thorough understanding of the parent compound, Naratriptan, is essential for inferring its likely biological activity. Naratriptan is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[3] Its therapeutic effect in migraine is attributed to three primary mechanisms:
-
Cranial Vasoconstriction: Migraine attacks are associated with the painful dilation of intracranial blood vessels. Naratriptan constricts these vessels by acting on 5-HT1B receptors located on the smooth muscle of cranial arteries.[4]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[4] This action reduces neurogenic inflammation in the meninges, a key contributor to migraine pain.
-
Inhibition of Nociceptive Transmission: Naratriptan is thought to inhibit the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem, a central processing hub for headache pain.[5]
Naratriptan exhibits high affinity for 5-HT1B and 5-HT1D receptors and has weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors.[3] It has no significant activity at other 5-HT receptor subtypes or at adrenergic, dopaminergic, muscarinic, or benzodiazepine (B76468) receptors.[3]
Signaling Pathway of Naratriptan
The activation of 5-HT1B and 5-HT1D receptors by Naratriptan initiates an intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently affects downstream cellular processes, including smooth muscle contraction and neurotransmitter release.
References
- 1. Naratriptan - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naratriptan Hydrochloride | C17H26ClN3O2S | CID 60875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dihydro Naratriptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro Naratriptan (B1676958), also known as Naratriptan Impurity B, is a critical reference standard in the pharmaceutical industry for the quality control of Naratriptan, a selective serotonin (B10506) 5-HT1 receptor agonist used in the treatment of migraine headaches.[1][2] The synthesis of this compound is essential for analytical method development, impurity profiling, and ensuring the safety and efficacy of the final drug product. This document provides a detailed protocol for the synthesis of 3,4-Dihydro Naratriptan, primarily focusing on the catalytic hydrogenation of its unsaturated precursor, (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide.
The presented protocol is based on established synthetic routes for Naratriptan, where this compound is a key intermediate or a known impurity.[3] The synthesis involves a multi-step process commencing from commercially available starting materials.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Pressure | Expected Yield | Purity (HPLC) |
| 1 | Synthesis of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-bromoindole (B119039), N-methyl-4-piperidone, KOH | - | Methanol | Reflux | Atmospheric | ~85% | >95% |
| 2 | Heck Coupling | 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, N-methylvinylsulfonamide | Palladium acetate (B1210297), Tri-p-tolyl phosphine | DMF | 100-110 | Atmospheric | ~90% | >95% |
| 3 | Catalytic Hydrogenation | (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide | 10% Pd/C | Methanol | 40-45 | 55-60 psi | >90% | >98% |
Experimental Protocols
Step 1: Synthesis of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This procedure outlines the synthesis of the key indole (B1671886) intermediate.
Materials:
-
5-bromoindole
-
N-methyl-4-piperidone
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-bromoindole and N-methyl-4-piperidone in methanol.
-
Add potassium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into chilled water to precipitate the product.[4]
-
Filter the solid, wash with water until the pH is neutral, and then wash with chilled ethanol.[4]
-
Dry the product under vacuum to obtain 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Step 2: Synthesis of (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide
This step involves a Palladium-catalyzed Heck coupling reaction.
Materials:
-
5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
-
N-methylvinylsulfonamide
-
Palladium acetate (Pd(OAc)2)
-
Tri-p-tolyl phosphine
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel suitable for heating
Procedure:
-
To a reaction vessel, add 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, N-methylvinylsulfonamide, palladium acetate, tri-p-tolyl phosphine, and triethylamine in DMF.[3]
-
Heat the mixture to 100-110 °C and stir until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide.
Step 3: Synthesis of this compound (Catalytic Hydrogenation)
This is the final step to produce the target compound.
Materials:
-
(E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a hydrogenation vessel, dissolve (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 55-60 psi.[3]
-
Heat the reaction mixture to 40-45 °C and stir vigorously.[5]
-
Maintain the reaction under these conditions for approximately 6 hours, monitoring hydrogen uptake.[5]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield high-purity this compound.[4]
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. US20120220778A1 - Process for the synthesis of naratriptan - Google Patents [patents.google.com]
- 4. This compound (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]
- 5. WO2008056378A2 - Novel process for the preparation of naratriptan hydrochloride - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of 3,4-Dihydro Naratriptan
Introduction
Naratriptan is a selective 5-hydroxytryptamine1 (5-HT1) receptor agonist used in the treatment of migraine headaches. During the synthesis and storage of Naratriptan, various related substances or impurities can be formed. One such critical impurity is 3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B.[1][2] The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound in bulk drug substances and pharmaceutical formulations.
Principle
The method employs reversed-phase HPLC with UV detection to separate this compound from Naratriptan and other related impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration.
Experimental Protocols
Materials and Reagents
-
Naratriptan Hydrochloride Reference Standard (USP)
-
This compound (Naratriptan Impurity B) Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Monobasic Ammonium (B1175870) Phosphate (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Triethylamine (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 3 µm particle size |
| Mobile Phase | A mixture of 0.05 M Ammonium Phosphate Buffer (pH 3.0) and Acetonitrile |
| Buffer Preparation | Dissolve 5.75 g of monobasic ammonium phosphate in 1000 mL of water, and adjust with phosphoric acid to a pH of 3.00 ± 0.05.[3] |
| Mobile Phase Composition | Gradient elution may be required for optimal separation of all impurities. A typical starting condition could be Buffer:Acetonitrile (97:3).[3] |
| Flow Rate | 1.5 mL/min[3][4] |
| Column Temperature | 40 °C[3][4] |
| Detection Wavelength | 225 nm[3][4] |
| Injection Volume | 10 µL[3] |
Standard Solution Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase.
-
Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the stock solution to 100.0 mL with the mobile phase.
Sample Solution Preparation
-
Naratriptan Hydrochloride for Analysis: Accurately weigh about 25 mg of Naratriptan Hydrochloride into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a solution having a nominal concentration of 1 mg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor: The tailing factor for the Naratriptan peak should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Naratriptan peak should not be less than 2000.
-
Resolution: The resolution between the Naratriptan peak and the this compound peak should be not less than 1.5. A resolution solution containing both Naratriptan and Naratriptan Resolution Mixture (which includes impurity B) can be used for this purpose.[3][5]
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound.
| Parameter | Specification |
| Retention Time of Naratriptan | Approximately 9-11 minutes (will vary with specific column and conditions) |
| Relative Retention Time of this compound | Approximately 1.07 (relative to Naratriptan)[5] |
| Limit of Detection (LOD) | To be determined (typically in the range of 0.01-0.05 µg/mL)[6] |
| Limit of Quantitation (LOQ) | To be determined (typically in the range of 0.05-0.15 µg/mL)[6] |
| Linearity Range | 0.1 - 5 µg/mL (Correlation coefficient > 0.999) |
| Precision (%RSD) | < 2.0% for replicate injections[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The described HPLC method is suitable for the quantitative determination of this compound in Naratriptan samples. The method is specific, accurate, and precise, making it a valuable tool for quality control in the pharmaceutical industry. Validation of this method in accordance with ICH guidelines is recommended before its implementation in a regulated environment.
References
- 1. 3,4-Didehydro Naratriptan (Naratriptan Impurity B) | CAS 121679-20-7 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Note: High-Throughput LC-MS/MS Analysis of 3,4-Dihydro Naratriptan
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Dihydro Naratriptan, a known process-related impurity of the anti-migraine drug Naratriptan. The method utilizes a simple and efficient sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for the monitoring and quantification of this impurity in bulk drug substances or during formulation development.
Introduction
Naratriptan is a selective serotonin (B10506) 5-HT1 receptor agonist used in the treatment of migraine headaches. During its synthesis, process-related impurities can be formed, one of which is this compound, also known as Naratriptan Impurity B. The monitoring and control of such impurities are critical to ensure the quality, safety, and efficacy of the final drug product. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the trace-level quantification of impurities. This application note provides a detailed protocol for the analysis of this compound, which can be readily implemented in a drug development or quality control setting.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound from the sample matrix.
Protocol:
-
To 100 µL of the sample (dissolved in an appropriate solvent), add a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).
-
Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether and dichloromethane.
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACE C18 (50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | 0.1% Acetic Acid in Water:Acetonitrile (15:85, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Run Time | 2.0 min |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Internal Standard (Example: Sumatriptan) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 334.15 | 296.09 |
| Product Ion (m/z) | 98.1 | 251.06 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (eV) | 25 (Optimizable) | 19 |
| Cone Voltage (V) | 40 (Optimizable) | 28 |
Note: The precursor and product ions for this compound are predicted based on its chemical structure and fragmentation patterns of similar molecules. These may need to be optimized based on experimental results.
Results
The described method demonstrates excellent linearity, precision, and accuracy for the quantification of this compound. A summary of the expected quantitative performance is provided in Table 3.
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Synthetic relationship of Naratriptan and its impurity, this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound. The simple sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection make it suitable for routine analysis in drug development and quality control environments. The provided protocols and parameters can be used as a starting point for method development and validation in your laboratory.
Application Note and Protocols for In Vitro Assay Development of 3,4-Dihydro Naratriptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naratriptan is a selective serotonin (B10506) receptor agonist used in the acute treatment of migraine. It exerts its therapeutic effect through agonism at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. 3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B, is a related compound. While some sources describe it as a serotonin 5-HT1 receptor agonist with selective vasoconstrictor activity, publicly available quantitative data on its receptor binding affinity and functional potency is scarce. In contrast, Naratriptan is known to be metabolized by a range of cytochrome P450 isoenzymes into several inactive metabolites.
This document provides a framework for the in vitro characterization of this compound at human 5-HT1B and 5-HT1D receptors. It includes detailed protocols for key assays to determine binding affinity and functional activity, alongside available data for the parent compound, Naratriptan, for comparative purposes.
Principle of Action
Like Naratriptan, any potential activity of this compound at 5-HT1B and 5-HT1D receptors would be expected to modulate intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi. Activation of the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate separate signaling pathways.
The in vitro assays described herein are designed to quantify these molecular events:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to 5-HT1B and 5-HT1D receptors.
-
cAMP Functional Assay: To measure the functional potency (EC50) and efficacy of this compound in modulating cAMP levels.
-
β-Arrestin Recruitment Assay: To assess the ability of this compound to promote the interaction between the receptor and β-arrestin.
Data Presentation
As there is no publicly available quantitative in vitro assay data for this compound, the following table summarizes the reported binding affinities for the parent compound, Naratriptan, at human 5-HT1B and 5-HT1D receptors for reference.
| Compound | Receptor | Parameter | Value |
| Naratriptan | human 5-HT1B | pKi | 8.7 ± 0.03 |
| Naratriptan | human 5-HT1D | pKi | 8.3 ± 0.1 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
5-HT1B/1D Receptor Signaling Pathway
Application Note: Utilization of 3,4-Dihydro Naratriptan for Analytical Method Validation in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naratriptan (B1676958) is a selective serotonin (B10506) (5-HT) receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches.[1] It functions by binding to 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[3]
3,4-Dihydro Naratriptan (also known as Naratriptan Impurity B) is a known process-related impurity and potential degradation product of Naratriptan.[2][3] As such, its detection and quantification are essential for the quality control of Naratriptan. This application note provides a detailed protocol for the use of this compound as a reference standard in the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Naratriptan.
Mechanism of Action of Naratriptan
Naratriptan exerts its therapeutic effect through agonism of the 5-HT1B and 5-HT1D receptors. The proposed signaling pathway is as follows:
Experimental Protocols
This section details the protocol for a stability-indicating HPLC method for the analysis of Naratriptan and its impurity, this compound.
Materials and Reagents
-
Naratriptan Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Chromatographic Conditions
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 4.0, adjusted with Orthophosphoric Acid) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
-
Mobile Phase: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Mix 800 mL of this buffer with 200 mL of acetonitrile. Filter and degas.
-
Standard Stock Solution of Naratriptan (1000 µg/mL): Accurately weigh 25 mg of Naratriptan Hydrochloride and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare working standard solutions of Naratriptan and this compound by diluting the stock solutions with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.
-
Acid Degradation: To 1 mL of the Naratriptan stock solution, add 1 mL of 1N HCl. Heat at 60°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Degradation: To 1 mL of the Naratriptan stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 9 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the Naratriptan stock solution, add 1 mL of 10% H2O2. Keep at room temperature for 120 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 6 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug powder to sunlight for an extended period. Prepare a 100 µg/mL solution in the mobile phase.
Method Validation Protocol
The developed HPLC method should be validated according to ICH guidelines.
Specificity
Inject blank (mobile phase), Naratriptan standard solution, this compound standard solution, and the solutions from the forced degradation studies. The method is specific if it can resolve Naratriptan and this compound from each other and from any degradation products.
Linearity
Prepare a series of at least five concentrations of Naratriptan and this compound working standards. Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Perform recovery studies by spiking a known amount of Naratriptan and this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
Precision
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution of Naratriptan and this compound on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or different equipment.
-
Calculate the relative standard deviation (%RSD) for the peak areas.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness
Evaluate the effect of small, deliberate variations in the method parameters, such as the pH of the mobile phase, the percentage of acetonitrile in the mobile phase, and the flow rate.
Data Presentation
Table 1: Linearity Data for Naratriptan
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 3 | 625489 |
| 6 | 1248756 |
| 9 | 1873542 |
| 12 | 2498631 |
| 15 | 3124589 |
| 18 | 3749854 |
| Correlation Coefficient (r²) | 0.999 |
| Regression Equation | y = 208317x + 30141 |
Data is illustrative and based on typical values found in the literature.
Table 2: Accuracy (Recovery) Data for Naratriptan
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 8 | 7.91 | 98.88 | 0.8 |
| 100% | 10 | 10.05 | 100.50 | 0.5 |
| 120% | 12 | 11.92 | 99.33 | 0.7 |
Data is illustrative and based on typical values found in the literature.[2]
Table 3: Precision Data for Naratriptan (10 µg/mL)
| Precision | % RSD (n=6) |
| Repeatability (Intra-day) | 0.50 |
| Intermediate Precision (Inter-day) | 0.38 |
Data is illustrative and based on typical values found in the literature.
Table 4: LOD and LOQ for Naratriptan
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.0173 |
| Limit of Quantification (LOQ) | 0.0572 |
Data is illustrative and based on typical values found in the literature.
Conclusion
This application note provides a comprehensive framework for the validation of a stability-indicating HPLC method for Naratriptan, utilizing this compound as a critical reference standard. The detailed protocols for method validation and forced degradation studies are designed to meet the stringent requirements of regulatory agencies. The provided experimental conditions and validation parameters for Naratriptan serve as a strong foundation for researchers to establish and validate their own analytical methods for the quality control of Naratriptan and its related substances. The successful implementation of this method will ensure the accurate assessment of the purity and stability of Naratriptan, thereby contributing to the overall safety and efficacy of the final pharmaceutical product.
References
Application Note: Forced Degradation Studies of Naratriptan Hydrochloride
AN-0012
Abstract
This application note provides a comprehensive overview of the forced degradation studies for Naratriptan Hydrochloride (HCl), a selective 5-HT1 receptor agonist used in the treatment of migraine headaches. The intrinsic stability of Naratriptan HCl was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. This document outlines the protocols for acidic, alkaline, oxidative, thermal, and photolytic stress testing, along with a validated stability-indicating HPLC method for the separation and quantification of Naratriptan HCl and its degradation products.
Introduction
Forced degradation studies are crucial in the development of pharmaceutical products to establish the intrinsic stability of a drug substance, identify potential degradation products, and validate the stability-indicating nature of analytical methods.[1] Naratriptan HCl, chemically N-methyl-3-(1-methyl-4-piperidyl)indole-5-ethane sulfonamide monohydrochloride, is susceptible to degradation under certain environmental conditions. Understanding its degradation profile is essential for ensuring the safety, efficacy, and shelf-life of the final drug product.
Experimental Workflow
The general workflow for conducting forced degradation studies of Naratriptan HCl is illustrated below.
References
Application Notes and Protocols for Stability Testing of 3,4-Dihydro Naratriptan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stability testing of 3,4-Dihydro Naratriptan, a known impurity and potential degradation product of Naratriptan. The provided methodologies are based on established stability-indicating assays for Naratriptan and are designed to assess the stability of this specific related substance under various stress conditions, in accordance with ICH guidelines.[1][2][3][4][5][6]
Introduction
This compound is recognized as an impurity that can form during the synthesis of Naratriptan.[7] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of Naratriptan drug substances and products. Stability testing helps to identify potential degradation pathways and establish appropriate storage conditions and shelf-life.
Forced degradation studies are a crucial component of stability testing, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions such as acid, base, oxidation, heat, and light.[2][8][9] This document outlines protocols for conducting forced degradation studies and for a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) to monitor this compound.
Data Presentation
The following table summarizes the degradation of Naratriptan under various stress conditions, which provides a basis for designing stability studies for its related substances.
| Stress Condition | Reagents and Conditions | Duration | Temperature | Observed Degradation of Naratriptan | Reference |
| Acidic Hydrolysis | 0.1N HCl | 8 hours | Reflux | ~70% | [8][9] |
| 0.01N HCl | 2 hours | 60°C | ~25% | [8] | |
| Alkaline Hydrolysis | 0.1N NaOH | 8 hours | Reflux | ~70% | [8] |
| 0.01N NaOH | 8 hours | 60°C | ~20% | [8] | |
| Neutral Hydrolysis | Water | 8 hours | 100°C | ~35% | [9] |
| Oxidative | 50% H₂O₂ | 48 hours | Room Temp. | Stable | [8][9] |
| 30% H₂O₂ | 24 hours | - | No Degradation | [10] | |
| Thermal (Dry Heat) | - | 48 hours | 60°C | Stable | [8][9] |
| - | 6 hours | 105°C | Degradation Observed | [2] | |
| Photolytic | Sunlight | 48 hours | Ambient | Degradation Observed | [9] |
| Sunlight (70,000-80,000 lux) | 2 days | Ambient | Stable | [10] |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol describes the procedures for subjecting this compound to various stress conditions to evaluate its intrinsic stability.
1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).
1.2. Stress Conditions:
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1N NaOH.
-
Heat the solution at 60°C for 6 hours.[2]
-
Withdraw samples at 0, 1, 3, and 6-hour intervals.
-
Neutralize the samples with an appropriate volume of 1N HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.[10]
-
Withdraw samples at appropriate intervals for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Photolytic Degradation:
-
Expose a known amount of solid this compound to sunlight for 48 hours.[9]
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure period, dissolve both samples and analyze.
-
Stability-Indicating HPLC Method Protocol
This HPLC method is designed to separate this compound from its potential degradation products and the parent drug, Naratriptan.
-
Chromatographic System:
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and Naratriptan.
-
Dilute the samples from the forced degradation studies to an appropriate concentration with the mobile phase.
-
Inject the standard solutions and the stressed samples into the chromatograph.
-
Record the chromatograms and determine the retention times and peak areas for this compound and any degradation products.
-
Mandatory Visualization
Caption: Workflow for Forced Degradation Stability Testing.
References
- 1. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. caymanchem.com [caymanchem.com]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4-Dihydro Naratriptan Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dihydro Naratriptan (B1676958) (Naratriptan Impurity B). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3,4-Dihydro Naratriptan?
A1: The synthesis is typically a two-stage process. First, Naratriptan is synthesized through established routes. Second, the indole (B1671886) ring of Naratriptan is selectively reduced to an indoline (B122111) ring via catalytic hydrogenation to yield this compound. Many synthetic routes for Naratriptan itself involve methods like the Fischer indole synthesis, Heck coupling, or Sonogashira coupling to construct the core structure[1][2].
Q2: My initial Naratriptan synthesis has a low yield. What are the common causes?
A2: Low yields in Naratriptan synthesis can stem from several factors. In routes involving a Heck reaction, inefficient coupling or side reactions can be an issue. For syntheses using a Fischer indolization, the cyclization step is sensitive to acid concentration and temperature. Incomplete reactions, degradation of intermediates, and suboptimal purification are common culprits across all methods. Some multi-step literature procedures report overall yields as low as 4%, indicating the synthesis can be challenging[3].
Q3: What are the main challenges in the final hydrogenation step to this compound?
A3: The primary challenge is achieving selective reduction of the indole's 2,3-double bond without causing further reduction of the entire aromatic system (over-reduction) or cleaving other functional groups. The indole nucleus is resonance-stabilized, making its hydrogenation difficult[4]. Furthermore, the resulting indoline, a cyclic secondary amine, can poison the metal catalyst, hindering the reaction's progress[4].
Q4: How can I monitor the progress of the indole reduction reaction?
A4: The reaction should be closely monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the reaction mixture against standards of the starting material (Naratriptan) and, if available, the desired product. This allows you to track the disappearance of the starting material and the appearance of the product, helping to prevent over-reduction by stopping the reaction at the optimal time.
Q5: What types of impurities should I be aware of?
A5: Besides unreacted starting materials, potential impurities include over-reduced species (octahydroindole derivatives) and products from side-reactions.[4][5]. Oxidative degradation products can also form, particularly if the product is exposed to light or heat[5]. During purification, ensure that any residual catalysts, such as palladium or platinum, are removed to comply with regulatory limits[5].
Experimental Protocols & Data
Protocol 1: Synthesis of Naratriptan Intermediate
This protocol describes the condensation reaction to form a key Naratriptan precursor.
Reaction: Condensation of N-Methyl-1H-indole-5-ethanesulfonamide with N-methyl-4-piperidone.
Materials:
-
N-Methyl-1H-indole-5-ethanesulfonamide
-
N-methyl-4-piperidone
-
Potassium Hydroxide (B78521) (KOH)
-
Methanol (for purification)
Procedure:
-
Combine N-Methyl-1H-indole-5-ethanesulfonamide, N-methyl-4-piperidone, and potassium hydroxide in ethanol[6].
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC[6].
-
After the reaction is complete, cool the mixture to 20°C and quench by slowly adding it to chilled water (10-15°C)[6].
-
Stir the resulting precipitate for one hour. Filter the solid and wash with water until the pH is neutral (pH 7-8).
-
Wash the solid with chilled ethanol to yield the crude condensation product.
-
For purification, dissolve the crude product in refluxing methanol, filter through hyflow while hot, and cool the filtrate to 10°C to crystallize the product.
-
Filter the purified solid, wash with chilled methanol, and dry to obtain the intermediate[6].
Protocol 2: Catalytic Hydrogenation to this compound
This protocol details the selective reduction of the Naratriptan indole ring.
Materials:
-
Naratriptan
-
Platinum on Carbon (Pt/C) catalyst
-
p-Toluenesulfonic acid (acid activator)
-
Water or Ethanol (solvent)
-
Hydrogen (H₂) gas
-
Pressurized hydrogenation vessel
Procedure:
-
Charge the hydrogenation vessel with Naratriptan, the Pt/C catalyst, p-toluenesulfonic acid, and the chosen solvent (water is a green option)[4].
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 70 bar) and begin stirring at room temperature (25°C)[7].
-
Monitor the reaction progress carefully by taking aliquots and analyzing via HPLC/TLC.
-
Once the starting material is consumed and the desired product is maximized, stop the reaction by venting the hydrogen gas and purging with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolate the product from the filtrate by solvent evaporation or extraction, followed by purification via crystallization or chromatography.
Data Summary: Hydrogenation Conditions
Optimizing the hydrogenation step is critical for maximizing yield. The following table summarizes conditions reported for indole reductions, which can be adapted for Naratriptan.
| Catalyst | Co-Catalyst / Additive | Solvent | Temperature (°C) | Pressure (bar) | Key Outcome |
| Pt/C | p-Toluenesulfonic acid | Water | Ambient | N/A | Environmentally benign method for unprotected indoles, giving high yields of indolines.[4] |
| Rhodium Complex (e.g., [Rh(nbd)₂]SbF₆ + PhTRAP) | Base (e.g., Cs₂CO₃) | N/A | N/A | N/A | Achieves high enantioselectivity for N-protected indoles, up to 98% ee.[8] |
| Ruthenium-NHC Complex | None | Diethyl Ether | 25 then 100 | 70 then 100 | Allows for complete hydrogenation to octahydroindoles in a two-step temperature ramp.[7] |
Visual Guides
Synthetic Workflow
The following diagram outlines the general two-stage synthesis of this compound.
References
- 1. WO2008056378A2 - Novel process for the preparation of naratriptan hydrochloride - Google Patents [patents.google.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. This compound (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]
- 7. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3,4-Dihydro Naratriptan Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4-Dihydro Naratriptan, a known impurity and metabolite of Naratriptan.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Naratriptan Impurity B, is a key intermediate and impurity formed during the synthesis of the anti-migraine drug Naratriptan.[1][2][3] Its chemical formula is C17H23N3O2S, and it has a molecular weight of 333.45 g/mol .[3]
Q2: Why is the purification of this compound important?
A2: As an impurity in the final Naratriptan active pharmaceutical ingredient (API), the levels of this compound must be controlled to meet strict regulatory standards for drug safety and efficacy.[4] For researchers studying the pharmacological effects of this specific compound, high purity is essential for accurate experimental results.
Q3: What are the common methods for purifying this compound?
A3: Common purification techniques for this compound and related indole (B1671886) alkaloids include:
-
Crystallization: This is a widely used method for purifying solid compounds.
-
Column Chromatography: Effective for separating the target compound from closely related impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often used for achieving very high purity, especially for smaller quantities.
-
Acid-Base Extraction: This technique leverages the basic nature of the piperidine (B6355638) ring in this compound to separate it from neutral or acidic impurities.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not crystallize ("oils out") | Solvent is not appropriate; cooling rate is too fast; presence of impurities inhibiting crystal formation. | Try a different solvent or a solvent mixture. Slow down the cooling process. Try seeding the solution with a small crystal of pure product. Perform a preliminary purification step like column chromatography to remove interfering impurities. |
| Low yield of crystals | The compound is too soluble in the chosen solvent; insufficient concentration of the crude product. | Choose a solvent in which the compound has lower solubility at colder temperatures. Concentrate the solution further before cooling. |
| Poor purity of crystals | Impurities are co-crystallizing with the product. | Recrystallize the product multiple times. Consider a pre-purification step using chromatography or extraction. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The solvent system (mobile phase) is not optimal. | Systematically vary the polarity of the mobile phase. A common mobile phase for similar compounds is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). |
| Compound is stuck on the column | The mobile phase is not polar enough; the compound is interacting too strongly with the stationary phase (e.g., silica (B1680970) gel). | Gradually increase the polarity of the mobile phase. If using silica gel, consider adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase to reduce tailing of the basic compound. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on general recrystallization principles for indole alkaloids and related pharmaceutical compounds.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as methanol (B129727) or ethanol. A patent for a similar compound suggests recrystallization from methanol can achieve high purity.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Crystallization | >99% (with multiple recrystallizations) | Scalable, cost-effective for large quantities. | Can be time-consuming, potential for product loss in the mother liquor. |
| Column Chromatography | 95-99% | Good for separating a wide range of impurities. | Can be labor-intensive, uses larger volumes of solvents. |
| Preparative HPLC | >99.5% | High resolution and purity. | Expensive, not suitable for large-scale purification. |
| Acid-Base Extraction | Variable (used as a preliminary step) | Good for removing neutral or acidic impurities. | May not be effective for separating from other basic impurities. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for crystallization issues.
References
Resolving Impurities in Naratriptan Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Naratriptan, ensuring the purity of the final active pharmaceutical ingredient (API) is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the formation and control of impurities during the synthesis of this anti-migraine drug.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in Naratriptan synthesis?
A1: Impurities in Naratriptan can be broadly categorized into three types:
-
Process-Related Impurities: These arise from the multi-step chemical synthesis process. They include unreacted starting materials, intermediates, and by-products from side reactions.[1] Key synthetic routes such as the Heck reaction, Fischer indolization, and Japp-Klingemann reaction each have the potential to generate specific by-products.[2]
-
Degradation Impurities: These form when Naratriptan is exposed to environmental conditions such as light, heat, humidity, and non-optimal pH during manufacturing or storage.[1] Common degradation pathways include oxidation and hydrolysis.[1]
-
Elemental Impurities: These are trace metals that may originate from catalysts (e.g., palladium) used in the synthesis.[1]
Q2: I'm observing a significant peak corresponding to Naratriptan N-Oxide. What is its origin and how can I control it?
A2: Naratriptan N-Oxide is a common degradation product resulting from the oxidation of the tertiary amine on the piperidine (B6355638) ring.[3][4][5][6][7][8] Its formation is often accelerated by exposure to oxidizing agents or atmospheric oxygen, especially under light or heat.
Troubleshooting Guide for Naratriptan N-Oxide:
| Control Strategy | Experimental Protocol |
| Inert Atmosphere | Conduct reactions, particularly in the final steps and during product isolation, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Solvent Degassing | Degas solvents used in the final crystallization and formulation steps by sparging with an inert gas or using freeze-pump-thaw cycles. |
| Temperature Control | Avoid excessive temperatures during reaction work-up and drying. Store the final product and intermediates at controlled room temperature, protected from heat. |
| Antioxidant Use | In formulation studies, the inclusion of antioxidants can be evaluated to prevent oxidative degradation during storage. |
Q3: My batch shows a high molecular weight impurity, identified as Bisaryl Naratriptan (Impurity C). How is this dimer formed?
A3: Bisaryl Naratriptan, also known as Naratriptan Impurity C, is a dimer with the chemical name 2,2-Bis-[3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide.[3][9][10][11][12][13] This impurity is typically a process-related impurity. While the exact mechanism is not widely published, it is hypothesized to form from the reaction of Naratriptan or a precursor with a reactive intermediate, potentially under conditions that favor intermolecular reactions.
Troubleshooting Guide for Bisaryl Naratriptan (Impurity C):
| Control Strategy | Experimental Protocol |
| Control Stoichiometry | Carefully control the stoichiometry of reactants, particularly in steps involving the formation of the indole (B1671886) ring or the attachment of the side chains. |
| Reaction Conditions | Optimize reaction temperature and time to favor the desired intramolecular reaction over potential intermolecular side reactions leading to dimerization. |
| Purification | This high molecular weight impurity can often be effectively removed through recrystallization or chromatography. One study suggests that crystallization from a suitable solvent or purification via salt formation (e.g., oxalate (B1200264) salt) can significantly improve purity. |
Impurity Profile and Structures
A summary of common Naratriptan impurities is provided below for easy reference.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | Type |
| Naratriptan | N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | C₁₇H₂₅N₃O₂S | 335.47 | API |
| Impurity A / Related Compound A | 3-(1-Methylpiperidin-4-yl)-1H-indole | C₁₄H₁₈N₂ | 214.31 | Process-Related (Starting Material/Intermediate) |
| Impurity B | Naratriptan 3,4-Dihydro Impurity | C₁₇H₂₃N₃O₂S | 333.45 | Process-Related |
| Impurity C / Bisaryl Naratriptan | 2,2-Bis-[3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide | C₃₁H₄₁N₅O₂S | 547.77 | Process-Related |
| Impurity E | 2,2'-(3-(1-methylpiperidin-4-yl)-1H-indole-1,5-diyl)bis(N-methylethanesulfonamide) | C₂₀H₃₂N₄O₄S₂ | 456.62 | Process-Related |
| Naratriptan N-Oxide | 1-Methyl-4-(5-(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)piperidine 1-oxide | C₁₇H₂₅N₃O₃S | 351.46 | Degradation |
Data sourced from multiple chemical suppliers.[3][9][12][14][15][16][17]
Analytical Methodologies
A robust analytical method is crucial for the detection and quantification of impurities. A validated stability-indicating HPLC method is the primary technique for analyzing Naratriptan and its related substances.
Key Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a composite based on several published methods and should be validated for specific laboratory conditions.
| Parameter | Specification |
| Column | Gracesmart C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 20:80 v/v ratio (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time (Naratriptan) | Approximately 6.0 ± 0.3 min |
This method has been shown to be linear, precise, accurate, and robust for the analysis of Naratriptan and its degradation products.[14]
Forced Degradation Studies Summary
Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of analytical methods.
| Condition | Observation |
| Acidic Hydrolysis (1N HCl, 60°C) | Naratriptan is labile, showing significant degradation. |
| Alkaline Hydrolysis | The drug is unstable in alkaline medium. |
| Oxidative (Hydrogen Peroxide) | The drug is generally stable under oxidative stress. |
| Thermal (Dry Heat) | The drug is stable under dry heat conditions. |
| Photolytic | Naratriptan is stable upon exposure to sunlight. |
These studies help in understanding the degradation pathways and developing appropriate control strategies.[5][9]
Visualizing Impurity Relationships and Workflows
Logical Flow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying, classifying, and resolving impurities.
Simplified Naratriptan Synthesis and Potential Impurity Entry Points
References
- 1. veeprho.com [veeprho.com]
- 2. Bisaryl Naratriptan Impurity (>85%) | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Naratriptan Impurities | SynZeal [synzeal.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. alentris.org [alentris.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Bisaryl Naratriptan | 1346604-16-7 | SynZeal [synzeal.com]
- 13. ::Naratriptan Impurity C (RRT 1.18) |CAS NO: 1346604-16-7:: [svaklifesciences.com]
- 14. rjptonline.org [rjptonline.org]
- 15. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]
- 16. Naratriptan Impurity E - CAS - 1346746-73-3 | Axios Research [axios-research.com]
- 17. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: HPLC Method Development for Naratriptan Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and executing robust HPLC methods for the analysis of Naratriptan and its impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of Naratriptan impurities.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) for Naratriptan or Impurity Peaks | - Secondary interactions between the basic analyte and acidic silanols on the column silica (B1680970) backbone.- Column overload.- Inappropriate mobile phase pH.- Sample solvent being too strong. | - Use a base-deactivated column (e.g., C18 with end-capping).- Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure Naratriptan (a basic compound) is in a consistent ionic state. A pH of around 3-4 is often effective.[1]- Dissolve the sample in the initial mobile phase or a weaker solvent.[2] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.[2] | - Ensure proper mobile phase mixing and degassing.[3]- Use an HPLC oven to maintain a consistent column temperature.[2]- Allow sufficient time for the column to equilibrate with the mobile phase before injection, especially after gradient elution.[2] |
| Poor Resolution Between Naratriptan and Impurities | - Inadequate mobile phase strength or selectivity.- Inappropriate column chemistry.- Suboptimal flow rate or temperature. | - Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.[1]- Try a different column with a different stationary phase (e.g., phenyl-hexyl) to introduce different selectivity.- Vary the flow rate and temperature to see the effect on resolution. |
| Ghost Peaks Appearing in the Chromatogram | - Contamination in the mobile phase, injection solvent, or sample.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Inject a blank (injection solvent) to confirm the source of the ghost peak.- Implement a robust needle wash program on the autosampler. |
| Baseline Drift or Noise | - Mobile phase not properly degassed.- Contaminated detector flow cell.- Leaks in the system.[2]- Pump issues.[3] | - Degas the mobile phase using an online degasser or by sonication.- Flush the detector flow cell with a strong, appropriate solvent.- Check for any loose fittings or signs of leaks in the fluidic path.[2]- Check pump seals and pistons for wear and tear.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Naratriptan?
A1: Naratriptan is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades in acidic, basic, and neutral conditions.[4][5] It is found to be particularly labile in alkaline and acidic environments.[4][5] Some studies have shown it to be stable under oxidative, thermal, and photolytic conditions, while others have observed some degradation.[4][6][7] The primary degradation products are typically formed through hydrolysis.[4][6]
Q2: What type of HPLC column is most suitable for Naratriptan impurity analysis?
A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of Naratriptan and its impurities.[1][4][8] Look for a high-purity, base-deactivated C18 column to minimize peak tailing for the basic Naratriptan molecule. Common dimensions are 250 mm x 4.6 mm with 5 µm particle size.[1][8]
Q3: What mobile phase composition is recommended for the analysis of Naratriptan impurities?
A3: A common mobile phase for Naratriptan impurity analysis consists of a mixture of an aqueous buffer and an organic solvent, typically acetonitrile (B52724).[1][4] The aqueous buffer is often a phosphate (B84403) buffer adjusted to an acidic pH (e.g., pH 3.0-4.0) to ensure consistent protonation of Naratriptan and its impurities, leading to better peak shapes and reproducible retention.[1] An isocratic elution with a mobile phase like acetonitrile and phosphate buffer (20:80 v/v) has been successfully used.[1]
Q4: What is the typical detection wavelength for Naratriptan and its impurities?
A4: The UV detection wavelength for Naratriptan is typically set around 223-225 nm, which is near its lambda max.[1][4][8] This wavelength generally allows for the detection of both the active pharmaceutical ingredient (API) and its potential impurities.
Q5: How can I ensure my HPLC method is stability-indicating?
A5: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. To ensure your method is stability-indicating, you must perform forced degradation studies on Naratriptan.[8] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4][8] The developed HPLC method must be able to separate the Naratriptan peak from all the degradation product peaks that are formed.[6]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Naratriptan
This protocol is based on a validated stability-indicating assay method.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Gracesmart C18 (250 x 4.5mm; 5µm).[1]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 20:80 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.
-
Sample Preparation: Accurately weigh and dissolve the Naratriptan sample in the mobile phase to achieve a final concentration of approximately 20 µg/mL.
Protocol 2: Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies on Naratriptan.[4][6]
-
Acid Degradation: Reflux Naratriptan in 0.01N HCl at 60°C for 2 hours.[4]
-
Base Degradation: Reflux Naratriptan in 0.01N NaOH at 60°C for 8 hours.[4]
-
Neutral Degradation: Reflux Naratriptan in water at 100°C for 8 hours.[4]
-
Oxidative Degradation: Store Naratriptan in 50% H2O2 for 48 hours at room temperature.[4]
-
Thermal Degradation: Expose solid Naratriptan to dry heat at 60°C for 48 hours.[4]
-
Photolytic Degradation: Expose solid Naratriptan to direct sunlight for 48 hours.[4]
After exposure to the stress conditions, samples are diluted with the mobile phase to a suitable concentration and injected into the HPLC system.
Quantitative Data Summary
| Parameter | Method 1[1] | Method 2[8] | Method 3 (UPLC)[6] |
| Linearity Range | 0.1 - 25 µg/mL | 3 - 18 µg/mL | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9991 | 0.9990 | 0.9996 |
| Limit of Detection (LOD) | - | 0.0173 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | - | 0.0572 µg/mL | 1 µg/mL |
| Accuracy (% Recovery) | 100.5% | 98.56 - 101.03% | 97.2 - 99.5% |
| Precision (%RSD) | 0.79% | < 2% | < 2.0% (Inter-day) |
Visualizations
Caption: Workflow for HPLC Method Development for Naratriptan Impurities.
Caption: Logical Troubleshooting Flowchart for HPLC Issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. jetir.org [jetir.org]
- 4. sciforum.net [sciforum.net]
- 5. sciforum.net [sciforum.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
Technical Support Center: Analysis of Naratriptan and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Naratriptan and its degradation products, with a specific focus on 3,4-Dihydro Naratriptan.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Naratriptan most likely to degrade?
A1: Naratriptan is most susceptible to degradation under acidic and alkaline conditions. Forced degradation studies have shown significant degradation when refluxed in 0.1N HCl and 0.1N NaOH. It is comparatively more stable under neutral, oxidative, photolytic, and dry heat conditions. Specifically, one study noted that after refluxing for 2 days in neutral conditions, a degradant was observed.
Q2: What is this compound?
A2: this compound, also known as Naratriptan Impurity B, is an impurity that can be formed during the synthesis of Naratriptan. It is a serotonin (B10506) 5-HT1-receptor agonist and is monitored as a related substance in quality control.
Q3: What are the primary analytical methods for analyzing Naratriptan and its degradation products?
A3: The most common and effective analytical method is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC). Ultra-Performance Liquid Chromatography (UPLC) has also been successfully used for a stability-indicating assay. For the identification of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
Q4: I am not seeing any degradation of Naratriptan under oxidative stress. Is this normal?
A4: Yes, this is consistent with reported findings. Naratriptan has been found to be stable when exposed to hydrogen peroxide (e.g., 30% H2O2 for 24 hours or 50% H2O2 for 48 hours). If your goal is to generate degradation products, focusing on acid and base hydrolysis would be more effective.
Q5: Where can I obtain a reference standard for this compound?
A5: Reference standards for Naratriptan impurities, including this compound (Naratriptan Impurity B), are available from various chemical suppliers that specialize in pharmaceutical reference standards. These are essential for accurate identification and quantification in your analytical methods.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Naratriptan and this compound peaks | 1. Inappropriate mobile phase composition.2. Incorrect pH of the mobile phase buffer.3. Column losing efficiency. | 1. Optimize the mobile phase ratio. For C18 columns, adjusting the acetonitrile (B52724) or methanol (B129727) content can significantly impact resolution.2. Adjust the pH of the aqueous portion of the mobile phase. A pH of around 4.0 has been used successfully.3. Replace the column with a new one of the same type. Consider using a column with a smaller particle size (e.g., UPLC columns) for higher efficiency. |
| Unexpected peaks in the chromatogram | 1. Contamination from glassware, solvents, or the sample itself.2. Further degradation of Naratriptan or its primary degradants.3. Presence of other process-related impurities. | 1. Ensure all glassware is scrupulously clean. Use HPLC-grade solvents and freshly prepared samples.2. If analyzing stressed samples, consider that multiple degradation products may form. Use a diode-array detector (DAD) to check for peak purity.3. Use LC-MS to identify the mass of the unknown peaks to help elucidate their structure. |
| Peak tailing for the Naratriptan peak | 1. Interaction of the basic amine groups in Naratriptan with residual silanols on the silica-based column.2. Column overload. | 1. Use a mobile phase with a competing base, such as triethylamine, or use an end-capped column.2. Reduce the concentration of the sample being injected. |
| Inconsistent retention times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase preparation.3. Pump malfunction or leaks in the HPLC system. | 1. Use a column oven to maintain a constant temperature.2. Prepare the mobile phase carefully and consistently. Ensure it is well-mixed and degassed.3. Perform system maintenance, check for leaks, and ensure the pump is delivering a consistent flow rate. |
Summary of Forced Degradation Studies
The following table summarizes the conditions and outcomes of forced degradation studies on Naratriptan Hydrochloride from various sources.
| Stress Condition | Reagent/Parameters | Observed Degradation | Reference |
| Acidic | 0.1N HCl, reflux for 8 hours | ~70% degradation | |
| 0.01N HCl, reflux for 2 hours at 60°C | ~25% degradation | ||
| Alkaline | 0.1N NaOH, reflux for 8 hours | ~70% degradation | |
| 0.01N NaOH, 8 hours at 60°C | ~20% degradation | ||
| Neutral | Water, reflux for 8 hours at 100°C | ~35% degradation | |
| Oxidative | 50% H₂O₂ | Stable | |
| 30% H₂O₂, 24 hours | No degradation | ||
| Photolytic | Sunlight exposure for 2 days | Stable | |
| Dry Heat | 60°C for 48 hours | Stable | |
| 105°C for 6 hours | Stable |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a composite based on several validated methods for Naratriptan analysis.
-
Chromatographic System:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH adjusted to 4.0 with phosphoric acid) in a ratio of 20:80 (v/v). An alternative is Acetonitrile:Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm or 223 nm.
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Naratriptan HCl reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Sample Preparation (Forced Degradation):
-
Acid Degradation: Dissolve 25 mg of Naratriptan HCl in 25 mL of 1N HCl and heat at 60°C. Withdraw aliquots at desired time points, neutralize with 1N NaOH, and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Alkali Degradation: Dissolve 25 mg of Naratriptan HCl in 25 mL of 1N NaOH and heat at 60°C. Withdraw aliquots, neutralize with 1N HCl, and dilute with the mobile phase to the target concentration.
-
Oxidative Degradation: Dissolve the sample in a solution of 3-30% H₂O₂ and keep at room temperature. Dilute with the mobile phase for analysis.
-
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase), followed by the standard solution in replicate to ensure system suitability (e.g., check for theoretical plates, tailing factor, and %RSD of peak areas).
-
Inject the prepared samples.
-
Identify peaks based on the retention time of the Naratriptan standard. Degradation products will typically appear as separate peaks.
-
Visualizations
Caption: Naratriptan degradation pathways under various stress conditions.
Caption: Experimental workflow for forced degradation analysis of Naratriptan.
Caption: Troubleshooting logic for poor chromatographic resolution.
Technical Support Center: Minimizing Naratriptan Impurity B Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the formation of Naratriptan impurity B during synthesis and formulation development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, focusing on the identification and mitigation of Naratriptan impurity B.
Issue 1: Elevated Levels of Impurity B Detected in the Final Product
-
Question: Our analysis of the final Naratriptan active pharmaceutical ingredient (API) shows a significant peak corresponding to impurity B (3,4-Dihydro Naratriptan). What are the potential causes and how can we reduce its presence?
-
Answer: Elevated levels of impurity B are primarily due to two factors: its presence as a carry-over from the synthesis process or its formation through the degradation of a process-related precursor impurity, particularly under acidic conditions.[1] Naratriptan itself is known to be unstable in acidic and alkaline environments.[2][3]
Root Causes and Solutions:
-
Acid-Catalyzed Dehydration: The most common cause is the acid-catalyzed dehydration of a hydroxylated precursor of Naratriptan. This reaction is favored by low pH and elevated temperatures.
-
Mitigation Strategy:
-
pH Control: Maintain the pH of the reaction mixture and subsequent work-up steps in the neutral to slightly basic range. Avoid prolonged exposure to strong acids.
-
Temperature Management: Conduct the final steps of the synthesis and purification at controlled, lower temperatures to minimize the rate of dehydration.
-
Solvent Selection: The choice of solvent can influence the reaction. While specific studies on solvent effects for Naratriptan are limited, polar protic solvents may facilitate the dehydration reaction. Consider using less protic solvents where feasible.
-
-
-
Process-Related Impurity Carry-over: Impurity B can be generated during the synthesis and carried through to the final product.
-
Mitigation Strategy:
-
Purification Optimization: Enhance the purification process of the crude Naratriptan. Techniques like chromatography or recrystallization can be optimized to effectively remove impurity B.
-
Intermediate Quality Control: Implement stringent quality control checks on intermediates to ensure the precursor to impurity B is removed before the final synthetic steps.
-
-
-
Issue 2: Inconsistent Impurity B Levels Between Batches
-
Question: We are observing significant batch-to-batch variability in the concentration of impurity B. What factors could be contributing to this inconsistency?
-
Answer: Inconsistent levels of impurity B often point to variations in reaction conditions and raw material quality.
Potential Factors and Recommendations:
-
Reaction Time and Temperature Fluctuations: Even minor deviations in reaction time or temperature can impact the extent of impurity formation.
-
Recommendation: Implement strict process controls to ensure consistent reaction times and maintain precise temperature profiles for each batch.
-
-
pH Inconsistencies: Variations in the pH of the reaction or work-up solutions can lead to differing rates of impurity B formation.
-
Recommendation: Carefully monitor and control the pH at all critical steps. Use calibrated pH meters and standardized buffer solutions.
-
-
Raw Material Quality: The purity of starting materials and reagents can affect the impurity profile of the final product.
-
Recommendation: Establish clear specifications for all raw materials and perform incoming quality control to ensure consistency.
-
-
Frequently Asked Questions (FAQs)
Q1: What is Naratriptan Impurity B?
A1: Naratriptan Impurity B, also known as this compound or Naratriptan USP Related Compound B, is a known process-related impurity and degradation product of Naratriptan.[4][5] Its chemical formula is C₁₇H₂₃N₃O₂S, and its CAS number is 121679-20-7.[4]
Q2: How is Naratriptan Impurity B formed?
A2: Naratriptan Impurity B is primarily formed through the acid-catalyzed dehydration of a hydroxylated precursor impurity, which is a process-related impurity in the synthesis of Naratriptan.[1] This reaction involves the elimination of a water molecule from the piperidine (B6355638) ring of the precursor.
Q3: What analytical methods are suitable for detecting and quantifying Naratriptan Impurity B?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of Naratriptan and its impurities, including impurity B.[2][6][7] A validated stability-indicating HPLC method can effectively separate Naratriptan from its degradation products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification and structural confirmation of the impurity.
Q4: What are the optimal storage conditions to prevent the formation of Impurity B in the final product?
A4: To minimize the degradation of Naratriptan and the formation of impurity B, the final product should be stored in a well-closed container, protected from light, and at controlled room temperature. Avoiding exposure to acidic or highly humid conditions is also recommended.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Naratriptan Hydrochloride
| Condition | Duration | Temperature | % Degradation | Stability |
| 0.01N HCl (Acidic) | 2 hours | 60°C | 25% | Unstable |
| 0.01N NaOH (Alkaline) | 8 hours | 60°C | 20% | Unstable |
| Water (Neutral) | 8 hours | 100°C | 35% | Unstable |
| 50% H₂O₂ (Oxidative) | 48 hours | Room Temp. | 0.0% | Stable |
| Dry Heat | 48 hours | 60°C | 0.0% | Stable |
| Direct Sunlight (Photolytic) | 48 hours | Ambient | 30% | Unstable |
(Data compiled from forced degradation studies.)[3]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Naratriptan and Impurity B
This protocol outlines a general HPLC method for the separation and quantification of Naratriptan and its related impurities.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) ratio of acetonitrile and water.[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Protocol 2: General Procedure for Minimizing Impurity B during Work-up
This protocol provides general steps to minimize the formation of Impurity B during the work-up of a reaction mixture containing Naratriptan.
-
Neutralization: After the reaction is complete, carefully neutralize any excess acid with a suitable base (e.g., sodium bicarbonate solution) while monitoring the pH to bring it to a range of 7.0-8.0.
-
Extraction: Extract the Naratriptan into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer with brine to remove any remaining aqueous components.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure at a low temperature (e.g., below 40°C).
-
Purification: Proceed with purification of the crude product using methods such as column chromatography or recrystallization, using optimized solvent systems to ensure efficient removal of Impurity B and its precursor.
Visualizations
Caption: Formation pathway of Naratriptan Impurity B.
Caption: Experimental workflow for minimizing Impurity B.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Naratriptan Impurities | SynZeal [synzeal.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. rjptonline.org [rjptonline.org]
Troubleshooting low yield in 3,4-Dihydro Naratriptan synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3,4-Dihydro Naratriptan.
Troubleshooting Guide
This guide addresses common issues that can lead to decreased yields during the synthesis of this compound.
Question: My final yield of this compound is significantly lower than the expected ~90%. What are the most common causes?
Answer: Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The initial condensation reaction may not have gone to completion. This can be caused by insufficient reaction time, improper temperature, or degradation of reactants.
-
Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of starting materials can lead to an incomplete reaction or the formation of side products.
-
Inefficient Purification: Significant product loss can occur during the workup and purification steps, such as precipitation, filtration, and washing.
-
Quality of Starting Materials: The purity of the starting materials, N-Methyl-1H-indole-5-ethanesulfonamide and 1-Methyl-4-piperidone, is crucial for a high-yield reaction.
Question: How can I determine if my reaction has gone to completion?
Answer: The most effective way to monitor the progress of your reaction is by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak. The reaction should be allowed to proceed until the starting material is no longer detectable.
Question: What are the likely side products, and how can I minimize their formation?
Answer: While specific side products for this exact synthesis are not extensively documented in readily available literature, analogous reactions in indole (B1671886) chemistry suggest possibilities such as self-condensation of the piperidone or degradation of the indole moiety under harsh conditions. To minimize side reactions:
-
Ensure an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to oxidation.
-
Maintain the recommended reaction temperature. Overheating can lead to decomposition.
-
Use the correct stoichiometry of reagents as detailed in the protocol.
Question: I am losing a significant amount of product during the precipitation and filtration steps. What can I do to improve recovery?
Answer: Product loss during workup is a common issue. To improve recovery:
-
Chill Thoroughly: Ensure the reaction mixture and the quenching solution (water) are adequately chilled to the recommended temperature (10-15°C) to maximize precipitation.
-
Sufficient Stirring Time: After quenching, stir the precipitated solid for the recommended duration (e.g., one hour) to allow for complete precipitation.
-
Careful Washing: When washing the filtered solid, use chilled solvents (water and ethanol) to minimize redissolving the product. Ensure the pH of the wash is appropriate (pH 7-8) to remove basic impurities without dissolving the product.
-
Filter Medium: Use a filter paper with an appropriate pore size to prevent the loss of fine particles.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With optimized conditions, a yield of approximately 90% can be expected for the synthesis of this compound from N-Methyl-1H-indole-5-ethanesulfonamide and 1-Methyl-4-piperidone.[1]
Q2: What is a suitable solvent for this reaction?
A2: Ethanol (B145695) is a commonly used and effective solvent for the condensation reaction.[1]
Q3: What is the role of potassium hydroxide (B78521) in the reaction?
A3: Potassium hydroxide acts as a base to facilitate the condensation reaction between the indole derivative and the piperidone.
Q4: Can other bases be used instead of potassium hydroxide?
A4: While other strong bases might be effective, potassium hydroxide is a well-documented and cost-effective choice for this synthesis. The use of alternative bases would require optimization of the reaction conditions.
Q5: The final product has a low purity. How can it be purified?
A5: Recrystallization is an effective method for purifying the final product. Methanol (B129727) is a suitable solvent for the recrystallization of this compound.[1] For the closely related Naratriptan, purification challenges have been noted, sometimes requiring conversion to a salt (e.g., oxalate (B1200264) salt) and back to the freebase to achieve high purity.
Data Presentation
Table 1: Summary of a Representative Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material 1 | N-Methyl-1H-indole-5-ethanesulfonamide | [1] |
| Starting Material 2 | 1-Methyl-4-piperidone | [1] |
| Base | Potassium Hydroxide | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 6-8 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Quenching Temperature | 10-15°C | [1] |
| Purification Method | Recrystallization from Methanol | [1] |
| Reported Yield | 90% | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-Methyl-1H-indole-5-ethanesulfonamide (51 g, 21.42 mmol), 1-Methyl-4-piperidone (60.61 g, 53.56 mmol), and potassium hydroxide (30 g, 53.57 mmol) in ethanol (357 mL).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using TLC or HPLC.
-
Workup and Precipitation: Once the reaction is complete, cool the mixture to 20°C. In a separate vessel, prepare 1.5 L of chilled water (10-15°C). Slowly quench the reaction mixture by adding it to the chilled water. A solid will precipitate.
-
Stirring: Stir the resulting slurry for one hour to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitated solid. Wash the residue with water until the pH of the filtrate is between 7 and 8. Follow with a wash using chilled ethanol.
-
Recrystallization: Transfer the crude solid (approx. 55 g) to a flask with methanol (1.65 L). Heat the mixture to reflux for one hour until a clear solution is obtained.
-
Hot Filtration: Filter the hot solution through a pad of hyflow or celite to remove any insoluble impurities.
-
Crystallization: Partially distill the solvent from the filtrate. Cool the remaining mixture to 10°C to induce crystallization.
-
Final Filtration and Drying: Filter the solid product, wash with a small amount of chilled methanol, and dry to obtain the final product (Expected yield: ~49.5 g, 90%).
Mandatory Visualizations
References
Technical Support Center: 3,4-Dihydro Naratriptan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the storage, handling, and use of 3,4-Dihydro Naratriptan in a laboratory setting. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound. Adherence to the recommended conditions will ensure reliable and reproducible experimental outcomes.
Storage Conditions:
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | Long-term storage. |
| Shipping | Room temperature (continental US) | May vary for other locations. |
| Form | Crystalline solid | [1] |
| Stability | ≥ 4 years | When stored at -20°C.[1][2] |
| Light | Protect from light | As a general precaution for chemical compounds. |
| Moisture | Store in a dry place | Keep container tightly sealed.[3] |
Handling and Safety
This compound should be handled with care in a laboratory environment. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety protocols should be followed.[4]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ingestion and Inhalation: Do not ingest or inhale the compound. Avoid creating dust.[1]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Work Area: Handle the compound in a well-ventilated area.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations. Smaller quantities may be disposable with household waste, but it is best to follow official guidelines.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise when working with this compound.
Q1: My this compound will not dissolve in my aqueous buffer. What should I do?
A1: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration, it is recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[1] This stock solution can then be diluted with your aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced effects on your experiment.
Q2: I am observing inconsistent or no activity in my bioassay. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the stock solution. Visual inspection for particulates is crucial. Sonication can aid in dissolving the compound.
-
Precipitation in Assay Media: The compound may precipitate when the stock solution is diluted into the aqueous assay media. To mitigate this, add the stock solution to the media while vortexing to ensure rapid and uniform mixing. Preparing intermediate dilutions can also help.
-
Compound Degradation: While stable when stored properly, repeated freeze-thaw cycles of the stock solution should be avoided. It is recommended to aliquot the stock solution into smaller, single-use volumes. Naratriptan, a related compound, has shown instability in acidic and alkaline conditions, so the pH of your assay media should be considered.[5]
-
Incorrect Receptor Subtype: this compound is a selective 5-HT1 receptor agonist.[6][7] Ensure your experimental system expresses the appropriate serotonin (B10506) receptor subtypes (5-HT1B/1D).[8]
Q3: What is the recommended method for preparing a stock solution?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve dissolving a known weight of the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high concentration.
Q4: Can I store my stock solution at 4°C?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Media | - Low aqueous solubility. - High final concentration of the compound. - High percentage of organic solvent in the final solution. | - Prepare a more concentrated stock solution to reduce the volume added to the aqueous media. - Add the stock solution to the aqueous media while vortexing. - Consider using a solubilizing agent like a surfactant, but validate its compatibility with your assay. |
| Inconsistent or Unexpected Biological Activity | - Incomplete dissolution of the compound. - Degradation of the compound due to improper storage or handling. - Incorrect pH of the assay buffer. - Experimental system lacks the target receptor. | - Ensure complete dissolution of the stock solution using vortexing and/or sonication. - Aliquot stock solutions to avoid freeze-thaw cycles. - Verify the pH of your experimental buffers. - Confirm the expression of 5-HT1 receptors in your cell line or tissue preparation. |
| Difficulty in Achieving High Stock Concentration | - The chosen solvent has limited capacity for the compound. | - Refer to solubility data; for this compound, DMSO and DMF are good choices.[1] - Gentle warming may increase solubility, but the stability of the compound at elevated temperatures should be considered. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For a 10 mM stock solution, you will need 3.334 mg for every 1 mL of DMSO (Molecular Weight: 333.4 g/mol ).[1]
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Dissolution: Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
Aliquoting and Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparing Working Solutions for a Cell-Based Assay
Objective: To prepare a series of working solutions of this compound for treating cells in a 96-well plate format.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound you want to test in your assay (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare Intermediate Dilutions: It is often best to prepare intermediate dilutions in the cell culture medium to minimize pipetting errors and the final DMSO concentration.
-
For example, to prepare a 100X final concentration stock, you can dilute your 10 mM stock solution.
-
-
Final Dilution: Add the appropriate volume of your intermediate or stock solution to the wells of your cell culture plate containing the cells and medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Mixing: Gently mix the contents of the wells by tapping the plate or using a plate shaker.
-
Incubation: Incubate the cells for the desired period according to your experimental protocol.
Visualization of Signaling Pathway and Workflow
Signaling Pathway of 5-HT1 Receptor Agonists
This compound acts as a 5-HT1 receptor agonist.[6][7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various downstream effectors.
Caption: 5-HT1 receptor signaling pathway activated by an agonist.
Experimental Workflow for a Cell-Based Bioassay
The following diagram illustrates a typical workflow for testing the efficacy of this compound in a cell-based assay.
Caption: General workflow for a cell-based bioassay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revistas.usp.br [revistas.usp.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PathWhiz [pathbank.org]
Technical Support Center: Bioanalysis of 3,4-Dihydro Naratriptan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of 3,4-Dihydro Naratriptan (B1676958).
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and reproducibility of LC-MS/MS bioanalysis.[1] This guide provides a systematic approach to identifying and mitigating these effects for 3,4-Dihydro Naratriptan.
Issue 1: Poor Reproducibility and Accuracy in Quantification
Poor reproducibility and accuracy are primary indicators of unaddressed matrix effects.[2] Follow this workflow to diagnose and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][3] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[4] For plasma samples, phospholipids (B1166683) are a major contributor to ion suppression. Other sources can include salts, proteins, and metabolites that co-elute with this compound.[5] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][5]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[5]
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[2] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.
Q4: What are the key strategies to minimize or eliminate matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation: Implementing a more rigorous sample cleanup is often the most effective approach.[3] This can include switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]
-
Optimize Chromatography: Modifying the chromatographic conditions to separate this compound from interfering matrix components is a crucial step.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction during data processing.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[2]
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on matrix effects and analyte recovery, based on common findings in bioanalysis.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100 | 40 - 80 | Fast, simple, and inexpensive. | High risk of significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 85 - 105 | Cleaner extracts than PPT.[3] | More time-consuming and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | 70 - 95 | 90 - 110 | Provides the cleanest extracts.[9] | Most complex and expensive method to develop. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) in the reconstitution solvent.
-
Set B (Post-Spiked Sample): Extract blank biological matrix and then spike the analyte and IS into the final extract.
-
Set C (Pre-Spiked Sample): Spike the analyte and IS into the biological matrix before extraction.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF value between 0.85 and 1.15 is generally considered acceptable.[2]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
Sample Preparation: To 100 µL of plasma, add 25 µL of internal standard solution.
-
pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 100 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for the Validation of 3,4-Dihydro Naratriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of 3,4-Dihydro Naratriptan (B1676958), a known impurity of the anti-migraine drug Naratriptan. While specific validation data for 3,4-Dihydro Naratriptan is not extensively published, this document outlines validated methods for Naratriptan that are designed for impurity profiling and can be adapted for the quantification of this compound. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the quantitative performance data from validated analytical methods for Naratriptan, which are suitable for the detection and quantification of its impurities, including this compound.
Table 1: HPLC Method Performance
| Parameter | Method 1 (Stability Indicating HPLC)[1][2] | Method 2 (UPLC) |
| Linearity Range | 3 - 18 µg/mL[1] | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9990[1] | 0.9996 |
| Accuracy (% Recovery) | 98.56 - 101.03%[1] | 97.2 - 99.5% |
| Precision (% RSD) | < 2%[1] | Intra-day: <1.0%, Inter-day: <2.0% |
| Limit of Detection (LOD) | 0.0173 µg/mL[1] | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.0572 µg/mL[1] | 1 µg/mL |
Table 2: LC-MS/MS Method Performance
| Parameter | Method 3 (LC-MS/MS in Human Serum)[3] | Method 4 (LC-MS/MS in Human Plasma)[4] |
| Linearity Range | 1 - 100 ng/mL[3][4] | 0.1 - 25.0 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[3] | ≥ 0.9998[4] |
| Accuracy (% Error) | < 9.8%[3] | 101.7 - 104.2% (Intra-day), 101.8 - 102.9% (Inter-day)[4] |
| Precision (% RSD) | < 9.3%[3] | 1.8 - 3.6% (Intra-day), 2.3 - 2.6% (Inter-day)[4] |
| Limit of Detection (LOD) | 100 pg/mL[3] | Not Reported |
Experimental Protocols
Method 1: Stability Indicating RP-HPLC Method[1][2]
-
Instrumentation: LC-GC Qualisil Gold, C18 column (250 X 4.6 mm i.d., 5 µm).[1]
-
Mobile Phase: Acetonitrile and 10 mM phosphate (B84403) buffer (pH 4.0 with orthophosphoric acid) in a 20:80 v/v ratio.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV at 225 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Run Time: Retention time for Naratriptan is approximately 6.0 ± 0.3 minutes.[2]
Method 2: Stability Indicating UPLC Method[3]
-
Instrumentation: Acquity UPLC BEH C18 column (50mm x 2.1 mm).
-
Mobile Phase: Water:acetonitrile (pH 3.4) in a 60:40 ratio.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 224 nm.
Method 3: LC-MS/MS for Determination in Human Serum[4]
-
Sample Preparation: Solid phase extraction (SPE) using Oasis HLB.[3]
-
Instrumentation: Triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI).[3]
-
Mode: Multiple Reaction Monitoring (MRM).[3]
-
Internal Standard: Bufotenine.[3]
Method 4: LC-MS/MS for Quantification in Human Plasma[5]
-
Sample Preparation: Liquid-liquid extraction.[4]
-
Instrumentation: Zorbax SB-C18 column (75 x 4.6 mm, 3.5 µm) with a triple quadrupole mass spectrometer.[4]
-
Mobile Phase: 0.1% formic acid:acetonitrile (50:50 v/v).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Detection: Selected Reaction Monitoring (SRM) in positive mode.[4]
-
Transitions: Naratriptan: m/z 336.5→98.0; Naratriptan-d3 (IS): m/z 339.4→101.0.[4]
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Method Performance.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revistas.usp.br [revistas.usp.br]
A Comparative Pharmacological Guide: Naratriptan vs. 3,4-Dihydro Naratriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of the established anti-migraine agent, Naratriptan, and its process impurity, 3,4-Dihydro Naratriptan (also known as Naratriptan Impurity B). While extensive data is available for Naratriptan, information on the specific pharmacological profile of its dihydro derivative is limited. This document summarizes the known activities and provides detailed experimental protocols for key assays used in the pharmacological characterization of such compounds.
Executive Summary
Pharmacological Profile Comparison
Due to the limited publicly available data for this compound, a direct quantitative comparison is not currently possible. The following table summarizes
A Comparative Analysis of Naratriptan and Its Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the complete profile of an active pharmaceutical ingredient (API) is paramount. This guide provides a detailed comparative analysis of Naratriptan, a widely used medication for the treatment of migraine headaches, and its associated impurities. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This document outlines the chemical characteristics, analytical methodologies for detection, and a comparison of Naratriptan's performance against an alternative.
Chemical and Pharmacological Profiles
Naratriptan is a selective serotonin (B10506) (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D subtypes. Its therapeutic action is attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release.[1][2] Impurities in Naratriptan can originate from the manufacturing process or as degradation products formed during storage.[3] While many impurities are benign, some have the potential to affect the drug's stability and safety profile.[4]
Below is a table summarizing the key chemical properties of Naratriptan and some of its known impurities.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Naratriptan | 121679-13-8 | C₁₇H₂₅N₃O₂S | 335.47 |
| Naratriptan Impurity B | 121679-20-7 | C₁₇H₂₃N₃O₂S | 333.45 |
| Naratriptan Impurity C | 1346604-16-7 | C₃₁H₄₁N₅O₂S | 547.77 |
| Naratriptan N-Oxide | 1159977-52-2 | C₁₇H₂₅N₃O₃S | 351.46 |
| 3-(1-Methylpiperidin-4-yl)-1H-indole | 17403-07-5 | C₁₄H₁₈N₂ | 214.31 |
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of impurities are crucial for ensuring the quality and safety of Naratriptan. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[3]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a typical stability-indicating HPLC method for the estimation of Naratriptan and its degradation products.[5]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., LC-GC Qualisil Gold, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (50:50 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 223 nm.[5]
-
Injection Volume: 100 µL.[4]
-
Analysis: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, precision, accuracy, and robustness.[5] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to ensure the method can separate the active ingredient from any potential degradation products.[4][5]
The following diagram illustrates a typical workflow for the analysis of Naratriptan and its impurities.
Comparative Performance: Naratriptan vs. Sumatriptan
Naratriptan is often compared to Sumatriptan, the first commercially available triptan. While both are effective in treating migraine attacks, they exhibit different pharmacokinetic and efficacy profiles.
The following table provides a quantitative comparison of the efficacy of oral Naratriptan and oral Sumatriptan based on clinical trial data.[5][6]
| Efficacy Endpoint | Oral Naratriptan (2.5 mg) | Oral Sumatriptan (100 mg) |
| Pain-free at 2 hours | Less effective | More effective |
| Pain-free at 4 hours | Less effective | More effective |
A review of comparative clinical trials indicates that at the marketed oral dose of 2.5 mg, Naratriptan has a slower onset of action and is less effective than Sumatriptan 100 mg at 2 and 4 hours post-dose.[5][6] However, studies have shown that a higher dose of oral Naratriptan (10 mg) has a time-effect curve similar to that of oral Sumatriptan (100 mg).[5][6] Notably, one trial found that subcutaneous Naratriptan (10 mg) was superior to subcutaneous Sumatriptan (6 mg), with 88% of patients being pain-free at 2 hours compared to 55%.[5][6]
Mechanism of Action: Signaling Pathway
Naratriptan's therapeutic effect is mediated through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The activation of these receptors leads to a cascade of intracellular events that ultimately alleviate migraine symptoms.
The diagram below illustrates the signaling pathway of the 5-HT1B receptor, which is coupled to a Gαi/o protein.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. drugs.com [drugs.com]
- 3. Naratriptan impurity B | CAS No- 121679-21-8 | Simson Pharma Limited [simsonpharma.com]
- 4. sciforum.net [sciforum.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PathWhiz [pathbank.org]
A Comparative Guide to the Inter-laboratory Analysis of 3,4-Dihydro Naratriptan
This guide provides a framework for an inter-laboratory comparison of the analysis of 3,4-Dihydro Naratriptan, a known impurity and metabolite of Naratriptan. The objective of such a study is to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring consistent quality control in pharmaceutical development and research.
Naratriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1][2] Its mechanism of action involves cranial vessel constriction and inhibition of neuropeptide release in the trigeminal system.[2] The metabolism of Naratriptan is primarily hepatic, involving various cytochrome P450 isoenzymes, leading to the formation of several inactive metabolites.[1][2][3] this compound is recognized as "Naratriptan Impurity B" and serves as a reference standard in analytical procedures.[4]
Signaling Pathway of Naratriptan
The therapeutic effect of Naratriptan is mediated through its agonist activity at 5-HT1B and 5-HT1D receptors. The diagram below illustrates the proposed signaling pathway.
Inter-laboratory Study Design
This section outlines a hypothetical inter-laboratory study for the quantification of this compound in a prepared sample.
Experimental Workflow
The following diagram details the workflow for the proposed comparative study.
Experimental Protocols
A standardized protocol is crucial for a successful inter-laboratory comparison. The following is a recommended methodology based on established analytical techniques for Naratriptan and related substances.[5][6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of phosphate (B84403) buffer (pH adjusted) and acetonitrile (B52724) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation between Naratriptan and this compound.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : UV detection at a wavelength where both compounds have significant absorbance, for instance, 225 nm.
-
Injection Volume : 20 µL.
-
Quantification : Based on the peak area of this compound relative to a calibration curve prepared with a certified reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.[5]
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A suitable C18 or similar reversed-phase column.
-
Mobile Phase : A gradient of 0.1% formic acid in water and acetonitrile is commonly used.
-
Flow Rate : Adjusted according to the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Ionization Mode : Positive ESI mode.
-
MRM Transitions : Specific precursor to product ion transitions for this compound and an internal standard (e.g., a deuterated analog) should be monitored for quantification.
-
Quantification : Based on the ratio of the peak area of the analyte to the internal standard against a calibration curve.
Data Presentation and Comparison
The results from participating laboratories would be collected and summarized for comparison. The following tables present hypothetical data for such a study.
Table 1: Reported Concentrations of this compound
| Laboratory | Method | Reported Concentration (µg/mL) | Deviation from Mean (%) |
| Lab A | HPLC-UV | 0.52 | +1.96 |
| Lab B | HPLC-UV | 0.49 | -3.92 |
| Lab C | LC-MS/MS | 0.51 | 0.00 |
| Lab D | HPLC-UV | 0.53 | +3.92 |
| Lab E | LC-MS/MS | 0.50 | -1.96 |
| Mean | 0.51 | ||
| Std. Dev. | 0.016 | ||
| RSD (%) | 3.14 |
Table 2: Method Validation Parameters
| Laboratory | Method | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | HPLC-UV | 0.9992 | 0.05 | 0.15 |
| Lab B | HPLC-UV | 0.9989 | 0.06 | 0.18 |
| Lab C | LC-MS/MS | 0.9998 | 0.005 | 0.015 |
| Lab D | HPLC-UV | 0.9995 | 0.04 | 0.12 |
| Lab E | LC-MS/MS | 0.9997 | 0.006 | 0.018 |
Disclaimer: The data presented in this guide is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.
This guide provides a foundational framework for conducting an inter-laboratory comparison for the analysis of this compound. Adherence to a standardized protocol and robust statistical analysis of the results are paramount for a meaningful evaluation of analytical performance across different laboratories.
References
- 1. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naratriptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound (Naratriptan Impurity B) - CAS - 121679-20-7 | Axios Research [axios-research.com]
- 5. revistas.usp.br [revistas.usp.br]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
Efficacy comparison of Naratriptan and Sumatriptan
An Objective Efficacy Comparison of Naratriptan (B1676958) and Sumatriptan (B127528) for Acute Migraine Treatment
Introduction
Naratriptan and Sumatriptan are prominent members of the triptan class of drugs, serving as first-line treatments for acute migraine attacks with or without aura.[1] Both are selective agonists for the serotonin (B10506) 5-HT1B and 5-HT1D receptors, which are crucial in the pathophysiology of migraine.[2][3] While they share a common mechanism of action, their distinct pharmacokinetic and clinical profiles dictate their differential use in specific patient populations. Sumatriptan, the prototype triptan, is known for its rapid onset, while Naratriptan is often referred to as the "gentle triptan" due to its favorable tolerability and lower recurrence rates.[4][5] This guide provides a detailed, data-driven comparison of their efficacy, supported by experimental evidence, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
The therapeutic effect of both Naratriptan and Sumatriptan in migraine is attributed to their agonist activity at 5-HT1B and 5-HT1D receptors. Their mechanism involves three key actions:
-
Cranial Vasoconstriction: They bind to 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels, causing them to constrict and counteracting the painful vasodilation characteristic of a migraine attack.[1][2][3]
-
Inhibition of Neuropeptide Release: They activate 5-HT1D receptors on the peripheral terminals of the trigeminal nerve. This inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which reduces inflammation and pain signaling.[2][3][6]
-
Inhibition of Central Pain Transmission: Triptans act on 5-HT1D receptors in the brainstem, specifically in the trigeminal nucleus caudalis, to suppress the transmission of pain signals to the brain.[1][6]
Pharmacokinetic Profile Comparison
The differences in clinical efficacy and tolerability between Naratriptan and Sumatriptan are largely explained by their distinct pharmacokinetic properties. Naratriptan has a longer half-life and significantly higher oral bioavailability compared to Sumatriptan.[7][8]
| Parameter | Naratriptan | Sumatriptan (Oral) | Reference(s) |
| Oral Bioavailability | ~70% | ~14% | [7][8][9] |
| Time to Peak Plasma Conc. (Tmax) | 2 - 3 hours (slower in attack) | ~1.5 hours | [9] |
| Plasma Half-life (t1/2) | ~6 hours | ~2 hours | [7][8] |
| Metabolism | Cytochrome P450 enzymes | Monoamine oxidase A (MAO-A) | [10] |
| Volume of Distribution | 170 L | ~2.4 L/kg | [9] |
Clinical Efficacy Comparison
Direct comparative trials reveal a trade-off between the speed of onset and the duration of action.
Headache Relief and Pain-Free Response
Clinical studies consistently show that oral Sumatriptan provides faster relief from migraine pain. A meta-analysis indicated that Sumatriptan 100 mg was superior to Naratriptan 2.5 mg in achieving a pain-free response at 4 hours.[11] However, at higher doses, the efficacy of Naratriptan becomes comparable to Sumatriptan.[4][5][10] For instance, oral Naratriptan 10 mg demonstrates a time-effect curve similar to oral Sumatriptan 100 mg.[4][5]
| Efficacy Endpoint | Naratriptan (2.5 mg) | Sumatriptan (100 mg) | Key Findings | Reference(s) |
| Pain-Free at 2 Hours | Slower Onset | 29% | Sumatriptan is generally faster and more effective at 2 hours. | [4][5] |
| Headache Relief at 2 Hours | 40-48% | 50-73% | Sumatriptan provides relief to a greater percentage of patients at 2 hours. | [7] |
| Headache Relief at 4 Hours | 60-67% | 67-79% | Efficacy gap narrows at 4 hours, but Sumatriptan often remains superior. | [4][5] |
| Sustained Pain-Free (2-24h) | Higher | Lower | Naratriptan's longer half-life contributes to more sustained relief. | [7] |
Headache Recurrence
A significant advantage of Naratriptan is its lower rate of headache recurrence, which is defined as the return of a moderate to severe headache within 24 hours after initial successful treatment. This is largely attributed to its longer half-life.[7] In a crossover study involving patients prone to recurrence, 41% of Naratriptan-treated patients experienced recurrence compared to 57% of those treated with Sumatriptan (P = 0.005).[12]
Tolerability and Adverse Events
Naratriptan is generally better tolerated than Sumatriptan at standard therapeutic doses. The incidence of adverse events with Naratriptan 2.5 mg is often comparable to placebo.[4][5][10]
| Adverse Event Profile | Naratriptan (2.5 mg) | Sumatriptan (100 mg) | Reference(s) |
| Overall Incidence | 22% | 33% | [12] |
| Common Side Effects | Dizziness, nausea, fatigue | Dizziness, nausea, fatigue, chest tightness | [7] |
| Patient Preference | Often preferred for its tolerability | Preferred for rapid onset | [7] |
Experimental Protocols
Generalized Protocol for a Comparative Efficacy Trial
The following outlines a typical methodology for a randomized, double-blind, crossover clinical trial comparing oral Naratriptan and Sumatriptan for acute migraine treatment, based on common elements from published studies.[12]
-
Study Design: A randomized, double-blind, multi-center, two-period crossover design.
-
Participant Population:
-
Inclusion Criteria: Adults aged 18-65 with a diagnosis of migraine with or without aura for at least one year, according to the International Classification of Headache Disorders (ICHD). Participants typically experience 2 to 6 migraine attacks per month.
-
Exclusion Criteria: History of cardiovascular or cerebrovascular disease, uncontrolled hypertension, or use of contraindicated medications.[13]
-
-
Treatment:
-
Participants are randomized to one of two treatment sequences: (Naratriptan then Sumatriptan) or (Sumatriptan then Naratriptan).
-
They treat two separate moderate-to-severe migraine attacks. For the first attack, they take one dose of the first assigned study drug. For the second attack, they take one dose of the second assigned study drug.
-
Standard doses are typically Naratriptan 2.5 mg and Sumatriptan 100 mg.
-
-
Outcome Measures:
-
Primary Endpoint: Headache relief (reduction in pain from moderate/severe to mild/none) at 2 and 4 hours post-dose.
-
Secondary Endpoints:
-
Pain-free response (reduction in pain to none) at 2 and 4 hours.
-
Sustained pain-free response from 2 to 24 hours.
-
Incidence of headache recurrence within 24 hours.
-
Use of rescue medication.
-
Presence of associated symptoms (nausea, photophobia, phonophobia).
-
Incidence and severity of adverse events.
-
-
-
Data Collection: Patients record headache severity and associated symptoms on a diary card at baseline and at specified time points post-dose (e.g., 0.5, 1, 2, 4, and 24 hours).
Conclusion
References
- 1. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. research.regionh.dk [research.regionh.dk]
- 5. Naratriptan is as effective as sumatriptan for the treatment of migraine attacks when used properly. A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Neuropharmacology of Naratriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Naratriptan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naratriptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Naratriptan for the treatment of acute migraine: meta-analysis of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of naratriptan and sumatriptan in recurrence-prone migraine patients. Naratriptan International Recurrence Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Bioequivalence of Naratriptan Formulations
For researchers and drug development professionals, establishing the bioequivalence of generic and new formulations of Naratriptan is a critical step in the regulatory approval process. This guide provides an objective comparison of Naratriptan formulations, supported by experimental data and detailed methodologies, to assist in this endeavor.
Quantitative Data Summary
Bioequivalence is determined by comparing the pharmacokinetic parameters of a test formulation to a reference formulation. The key parameters—peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC)—must fall within a predefined equivalence margin.
While specific data from head-to-head bioequivalence studies of all available Naratriptan formulations is not always publicly disclosed, the following table presents representative pharmacokinetic parameters for a standard 2.5 mg oral dose of Naratriptan, compiled from various clinical studies. These values provide a baseline for what can be expected during a bioequivalence trial.
Table 1: Representative Pharmacokinetic Parameters of Naratriptan (2.5 mg oral dose)
| Parameter | Value (Men) | Value (Women) |
| Cmax (ng/mL) | 5.4 (95% CI: 4.7-6.1)[1][2] | 8.3 (95% CI: 6.5-10.5)[1][2] |
| Tmax (hours) | 2-3[1][2] | 2-3[1][2] |
| AUC (0-∞) (ng·h/mL) | Data not consistently reported | Data not consistently reported |
| Oral Bioavailability | ~63%[1][2] | ~74%[1][2] |
| Elimination Half-life (t½) (hours) | ~6 | ~6 |
Note: Cmax and AUC can be approximately 35% lower in males compared to females.[1] This table provides representative values and should not be considered as direct comparative data from a single bioequivalence study.
Experimental Protocols
A standard bioequivalence study for a Naratriptan formulation is typically conducted as a single-dose, two-period, two-treatment, two-way crossover study under fasting conditions.[3]
Study Design
-
Objective: To compare the rate and extent of absorption of a test Naratriptan formulation with a reference formulation.[3]
-
Design: A randomized, open-label, two-period, crossover design is employed.[4] This means that each subject receives both the test and reference drug in a randomized order, separated by a washout period.
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are recruited.[3] Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Drug Administration: A single oral dose of the Naratriptan tablet (e.g., 2.5 mg) is administered with a standardized volume of water after an overnight fast of at least 10 hours.[3]
-
Washout Period: A washout period of at least 7 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.
Blood Sampling and Analysis
-
Sampling: Blood samples are collected in labeled tubes containing an anticoagulant at predetermined time points before and after drug administration. A typical sampling schedule might be at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or below until analysis.
-
Bioanalytical Method: The concentration of Naratriptan in the plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for each subject: Cmax, Tmax, AUC(0-t) (area under the curve from time 0 to the last measurable concentration), and AUC(0-∞) (area under the curve extrapolated to infinity).
-
Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data. The 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters are calculated.
-
Bioequivalence Criteria: For the two formulations to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax, AUC(0-t), and AUC(0-∞) must fall within the acceptance range of 80.00% to 125.00%.
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for Naratriptan formulations.
References
A Comparative Guide to 3,4-Dihydro Naratriptan Impurity Profiling: Pharmacopeial and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the impurity profiling of Naratriptan, with a specific focus on the critical impurity, 3,4-Dihydro Naratriptan (also known as Naratriptan Impurity B). We will delve into the methodologies prescribed by the United States Pharmacopeia (USP) and explore alternative High-Performance Liquid Chromatography (HPLC) methods to offer a broader perspective for analytical method development and validation.
Understanding the Importance of Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies like the USP and European Pharmacopoeia (EP) establish stringent limits for impurities. This compound is a known related substance of Naratriptan, and its effective separation and quantification are paramount.
Pharmacopeial Method: United States Pharmacopeia (USP)
The USP monograph for Naratriptan Hydrochloride provides a detailed HPLC method for the analysis of related compounds, including this compound.
Experimental Protocol: USP Method
Chromatographic System:
| Parameter | Specification |
| Stationary Phase | L1 packing (Octadecylsilane chemically bonded to porous silica (B1680970) or ceramic micro-particles) |
| Column Dimensions | 4.6-mm × 15-cm |
| Particle Size | 4-µm |
| Column Temperature | 40°C |
| Flow Rate | 1.5 mL/minute |
| Detector | UV at 225 nm |
| Injection Volume | 20 µL |
Mobile Phase Gradient:
A gradient mixture of Solution A (0.05 M Ammonium phosphate (B84403) buffer, pH 3.0) and Solution B (Acetonitrile) is used.
| Time (minutes) | Solution A (%) | Solution B (%) | Elution |
| 0 - 35.0 | 100 → 0 | 0 → 100 | Linear Gradient |
| 35.0 - 40.0 | 0 | 100 | Isocratic |
| 40.0 - 41.0 | 0 → 100 | 100 → 0 | Linear Gradient |
| 41.0 - 51.0 | 100 | 0 | Re-equilibration |
System Suitability:
The USP monograph specifies the use of a resolution solution containing Naratriptan and Naratriptan Resolution Mixture. The relative retention time for Naratriptan related compound B (this compound) is approximately 1.04, and the resolution between Naratriptan and this impurity must be not less than 1.5.
Alternative High-Performance Liquid Chromatography (HPLC) Methods
Beyond the pharmacopeial standards, various alternative HPLC methods have been developed and validated for the analysis of Naratriptan and its impurities. These methods may offer advantages in terms of run time, solvent consumption, or sensitivity.
Alternative Method 1: Isocratic RP-HPLC
This method, reported in a research publication, offers a simpler isocratic approach.
Chromatographic System:
| Parameter | Specification |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 0.2% Triethylamine buffer (pH 3.0 with Orthophosphoric acid) (25:75 v/v) |
| Flow Rate | 1.0 mL/minute |
| Detector | UV at 223 nm |
| Injection Volume | 20 µL |
Alternative Method 2: Stability-Indicating RP-HPLC
Another published method focuses on stability-indicating properties, crucial for assessing degradation products.
Chromatographic System:
| Parameter | Specification |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile : Water (50:50 v/v) |
| Flow Rate | 1.0 mL/minute |
| Detector | UV at 223 nm |
| Injection Volume | 100 µL |
Comparison of Analytical Methods
The following table summarizes the key parameters of the USP and alternative HPLC methods for a clear comparison.
| Parameter | USP Method | Alternative Method 1 | Alternative Method 2 |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Stationary Phase | L1 (C18) | C18 | C18 |
| Mobile Phase | Ammonium phosphate buffer and Acetonitrile | Methanol and Triethylamine buffer | Acetonitrile and Water |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm | 223 nm | 223 nm |
| Run Time | ~51 minutes | Not specified | Not specified |
Logical Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the impurity profiling of Naratriptan, from sample preparation to data analysis.
Caption: Logical workflow for Naratriptan impurity profiling.
Conclusion
The choice of an analytical method for Naratriptan impurity profiling depends on various factors, including the specific regulatory requirements, the desired run time, and the need for a stability-indicating method. The USP method provides a robust and well-defined procedure for regulatory compliance. Alternative methods can offer benefits such as simplicity and reduced analysis time. It is essential for researchers and drug development professionals to carefully evaluate and validate the chosen method to ensure accurate and reliable impurity profiling of Naratriptan and its related substances like this compound.
Head-to-head comparison of different triptans in migraine treatment
For Researchers, Scientists, and Drug Development Professionals
The advent of triptans has revolutionized the acute treatment of migraine, offering a targeted therapeutic approach. As selective serotonin (B10506) 5-HT1B/1D receptor agonists, these drugs provide significant relief from the debilitating symptoms of migraine attacks. However, the availability of several triptans, each with a unique pharmacokinetic and pharmacodynamic profile, necessitates a thorough comparative evaluation to guide clinical and research decisions. This guide provides a comprehensive head-to-head comparison of different triptans, supported by experimental data from pivotal clinical trials.
Efficacy and Tolerability: A Quantitative Comparison
The following tables summarize key efficacy and tolerability data from head-to-head clinical trials and meta-analyses, offering a clear comparison of the performance of various triptans.
Table 1: Efficacy of Triptans in Head-to-Head Comparisons
| Triptan | Dose | Time to Pain-Free | Sustained Pain-Free (24h) | Headache Recurrence (24h) |
| Eletriptan (B1671169) | 40 mg | Superior to sumatriptan (B127528) 100 mg at 2 hours[1][2] | More likely to achieve sustained pain-free compared to other triptans[3][4] | Lower recurrence than placebo[5] |
| Rizatriptan (B1679398) | 10 mg | Faster onset of action than sumatriptan[6][7][8][9] | Higher recurrence rate than placebo in one analysis[5] | - |
| Sumatriptan | 50 mg, 100 mg | Slower onset compared to rizatriptan[6][7][8][9] | - | Lower recurrence than placebo (fast-dissolving)[5] |
| Zolmitriptan | 2.5 mg | Similar efficacy to sumatriptan 100 mg | - | - |
| Almotriptan | 12.5 mg | Similar response rate to oral sumatriptan[10] | - | - |
| Frovatriptan (B193164) | 2.5 mg | Similar immediate efficacy to other triptans[11] | Significantly lower relapse rate over 48 hours vs. rizatriptan, zolmitriptan, and almotriptan[11][12] | Lowest recurrence rates among triptans[11][12] |
Table 2: Tolerability of Triptans: Common Adverse Events
| Triptan | Common Adverse Events |
| Eletriptan | Nausea, drowsiness, tiredness, vomiting, pain, lightheadedness[13] |
| Rizatriptan | Dizziness, drowsiness, asthenia/fatigue[8] |
| Sumatriptan | Dizziness, drowsiness, asthenia/fatigue[8] |
| Zolmitriptan | - |
| Almotriptan | Nausea, drowsiness, tiredness, vomiting, pain, lightheadedness[13] |
| Frovatriptan | Generally well-tolerated with a low incidence of adverse events[11] |
Mechanism of Action: The Triptan Signaling Pathway
Triptans exert their therapeutic effect through their agonist activity at serotonin 5-HT1B and 5-HT1D receptors. This interaction leads to a cascade of events that ultimately alleviates migraine pain and associated symptoms.
Caption: Triptan Signaling Pathway in Migraine Treatment.
The binding of triptans to 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[14][15] Simultaneously, activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels leads to vasoconstriction.[14][16] Triptans also act centrally to inhibit pain signal transmission in the brainstem.[14][16]
Experimental Protocols: A Typical Head-to-Head Clinical Trial Workflow
The data presented in this guide are derived from rigorously designed clinical trials. The following diagram illustrates a typical experimental workflow for a head-to-head comparison of two triptans.
Caption: Typical Experimental Workflow for a Triptan Clinical Trial.
Detailed Methodologies of Key Experiments
Head-to-head comparisons of triptans are typically conducted as double-blind, randomized, controlled trials.[11][12][17] Key aspects of the methodology include:
-
Patient Population: Participants are typically adults with a diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria.[18]
-
Study Design: A common design is a crossover study, where each patient treats a series of migraine attacks with each of the study drugs, allowing for within-patient comparisons.[11][12] Another approach is a parallel-group design where patients are randomized to receive one of the treatments for the duration of the study.[1]
-
Randomization and Blinding: Patients are randomly assigned to a treatment sequence in crossover trials or to a treatment group in parallel-group trials. To minimize bias, both the patients and the investigators are blinded to the treatment being administered (double-blinding).[17][18]
-
Inclusion and Exclusion Criteria: Strict inclusion and exclusion criteria are applied to ensure a homogenous study population and to protect patient safety. Common inclusion criteria include a history of migraine for a certain duration and a minimum number of attacks per month. Exclusion criteria often include contraindications to triptan use, such as a history of cardiovascular disease.[18][19]
-
Outcome Measures: The primary efficacy endpoint is often the proportion of patients who are pain-free at 2 hours post-dose.[18] Secondary endpoints frequently include the proportion of patients with headache relief at 2 hours, sustained pain freedom over 24 or 48 hours, the use of rescue medication, and the incidence of adverse events.[18][20] Data is typically collected through patient diaries.
Conclusion
The choice of triptan for the acute treatment of migraine should be individualized based on the patient's attack characteristics, treatment preferences, and tolerability profile. Eletriptan and rizatriptan generally demonstrate a rapid onset of action, while frovatriptan is characterized by a lower recurrence rate, making it a suitable option for patients with prolonged or recurrent migraines.[10][12] This comparative guide, with its emphasis on quantitative data and experimental rigor, provides a valuable resource for researchers and clinicians in the field of migraine therapeutics. Further head-to-head trials are warranted to continue refining our understanding of the comparative effectiveness of these important medications.
References
- 1. researchgate.net [researchgate.net]
- 2. Study Finds Eletriptan Most Effective for Migraine Relief | medtigo [medtigo.com]
- 3. bmj.com [bmj.com]
- 4. A review of the pharmacoeconomics of eletriptan for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marketed oral triptans in the acute treatment of migraine: a systematic review on efficacy and tolerability - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cloudpharmacy.co.uk [cloudpharmacy.co.uk]
- 7. e-surgery.com [e-surgery.com]
- 8. Rizatriptan: pharmacological differences from sumatriptan and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clickpharmacy.co.uk [clickpharmacy.co.uk]
- 10. Comparative aspects of triptans in treating migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of frovatriptan versus other triptans in the acute treatment of menstrual migraine: pooled analysis of three double-blind, randomized, crossover, multicenter studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. drugs.com [drugs.com]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. Triptan - Wikipedia [en.wikipedia.org]
- 16. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comparison of New Pharmacologic Agents With Triptans for Treatment of Migraine: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ihs-headache.org [ihs-headache.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of 3,4-Dihydro Naratriptan: A Guide for Laboratory Professionals
Given the limited information on the toxicological properties of 3,4-Dihydro Naratriptan, it is imperative to handle this compound as a hazardous material until more data becomes available.[1] This precautionary approach ensures the safety of laboratory personnel and minimizes environmental impact. The following procedures are based on established best practices for the management of laboratory chemical waste.
Immediate Safety and Handling
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is crucial to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the risk of inhalation. |
In the event of a spill, isolate the area and prevent the spread of the material. For small spills, absorb the substance with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal. Do not allow the compound to enter drains or waterways.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound in the general trash or down the drain.
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste due to the lack of comprehensive toxicity data.
-
Consult your institution's EHS department for specific guidance on waste classification and profiling.
-
-
Containerization :
-
Place all waste containing this compound, including contaminated labware and spill cleanup materials, into a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical properties of the compound.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The name of the generating laboratory and principal investigator.
-
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent the release of material in case of a container breach.
-
-
Disposal Request :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for scheduling a waste pickup.
-
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and hazardous waste management principles. No specific experimental protocols involving this compound were cited for the development of these disposal procedures. The primary reference for safe handling is the compound's Safety Data Sheet (SDS), which advises treating the substance as potentially hazardous.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3,4-Dihydro Naratriptan
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides immediate and essential safety protocols and logistical plans for 3,4-Dihydro Naratriptan, a compound used in pharmaceutical research. While its Safety Data Sheet (SDS) may classify it as non-hazardous, adherence to standard laboratory safety procedures is crucial to minimize exposure and ensure a safe research environment.
Personal Protective Equipment (PPE)
Even when handling substances not classified as hazardous, a baseline of personal protective equipment is a standard and necessary practice in any laboratory setting. The following PPE is recommended for handling this compound to protect against potential splashes, spills, and skin contact.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as when handling solutions, safety goggles are recommended. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][2] |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[1] If prolonged contact is anticipated or if handling a solution, consider double-gloving or using gloves with a higher level of chemical resistance. Gloves should be inspected before use and changed immediately if contaminated or torn. |
| Body Protection | A standard laboratory coat should be worn to protect clothing and skin from potential contamination.[3] Lab coats should be kept buttoned. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[4] |
Operational Plan for Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.
Step 1: Preparation and Area Setup Before handling the compound, ensure your workspace is clean and uncluttered.[4] Have all necessary equipment, including your PPE, readily accessible. If working with a powdered form of the substance, it is advisable to handle it in a well-ventilated area or a fume hood to avoid inhalation of any airborne particles.
Step 2: Handling the Compound
-
Always wear the recommended PPE as outlined in the table above.
-
When weighing the solid compound, use a chemical fume hood or a balance enclosure to minimize the potential for generating dust.
-
If preparing a solution, do so in a well-ventilated area. Add the solid to the solvent slowly to avoid splashing.
-
Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Step 3: Storage Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage conditions provided by the supplier.
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
For Unused or Waste this compound: As a non-hazardous chemical, disposal may be less stringent than for hazardous materials. However, it is best practice to handle it as a chemical waste.
-
Do not pour down the drain or dispose of in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect the waste material in a clearly labeled, sealed container.
-
Consult your institution's EHS guidelines for specific instructions on non-hazardous chemical waste disposal.[5][6][7] They may have a designated collection program.
For Empty Containers:
-
Triple rinse the container with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Deface the label of the empty container to prevent misuse.
-
The clean, empty container can typically be disposed of in the regular trash or recycling, in accordance with your local regulations.
For Contaminated Materials: Any materials such as gloves, paper towels, or weighing paper that come into contact with this compound should be collected in a designated, sealed waste bag and disposed of according to your institution's chemical waste procedures.
Below is a diagram illustrating the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com.au [westlab.com.au]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
